molecular formula C11H12F2O2 B2626062 Ethyl 3,3-difluoro-3-phenylpropanoate CAS No. 70260-26-3

Ethyl 3,3-difluoro-3-phenylpropanoate

Cat. No.: B2626062
CAS No.: 70260-26-3
M. Wt: 214.212
InChI Key: XKQCTMJHHLZIRA-UHFFFAOYSA-N
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Description

Ethyl 3,3-difluoro-3-phenylpropanoate is a useful research compound. Its molecular formula is C11H12F2O2 and its molecular weight is 214.212. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3,3-difluoro-3-phenylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3,3-difluoro-3-phenylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3,3-difluoro-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O2/c1-2-15-10(14)8-11(12,13)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQCTMJHHLZIRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Fluorinated Scaffold: Ethyl 3,3-Difluoro-3-Phenylpropanoate (CAS 70260-26-3)

[1][2]

Executive Summary

Ethyl 3,3-difluoro-3-phenylpropanoate (CAS 70260-26-3) represents a critical fluorinated building block in modern medicinal chemistry and agrochemical synthesis. Structurally defined as a






This technical guide provides a comprehensive analysis of the physicochemical properties, synthetic methodologies, and strategic applications of CAS 70260-26-3, designed for researchers requiring high-fidelity data for drug development and organic synthesis.

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9]

Nomenclature & Structure
  • IUPAC Name: Ethyl 3,3-difluoro-3-phenylpropanoate[1]

  • Synonyms: Benzenepropanoic acid,

    
    -difluoro-, ethyl ester; Ethyl 
    
    
    -difluorohydrocinnamate
  • CAS Number: 70260-26-3[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 214.21 g/mol [1]

  • SMILES: CCOC(=O)CC(F)(F)c1ccccc1

Physicochemical Properties (Experimental & Predicted)

The following data consolidates available experimental values with high-confidence predictive models essential for handling and process design.

PropertyValueNote
Appearance Clear, colorless to pale yellow liquidStandard state at 25°C
Boiling Point ~245–255°C (atm); 110–115°C (15 mmHg)Predicted based on non-fluorinated analog (Ethyl 3-phenylpropanoate BP ~248°C)
Density 1.18 ± 0.05 g/mLFluorination typically increases density vs. parent ester (~1.01 g/mL)
Refractive Index

Predicted
Solubility Soluble in DCM, EtOAc, MeOH, THFImmiscible with water
Flash Point >100°CEstimated
Spectroscopic Signature (Predicted)
  • 
     NMR (400 MHz, 
    
    
    ):
    • 
       7.30–7.50 (m, 5H, Ar-H)
      
    • 
       4.15 (q, 
      
      
      Hz, 2H,
      
      
      )
    • 
       3.35 (t, 
      
      
      Hz, 2H,
      
      
      )
    • 
       1.20 (t, 
      
      
      Hz, 3H,
      
      
      )
  • 
     NMR (376 MHz, 
    
    
    ):
    • 
       -95 to -105 ppm (s or m, 2F, 
      
      
      ) – Characteristic shift for benzylic difluoro groups.

Synthetic Methodologies

The primary synthetic route to CAS 70260-26-3 involves the nucleophilic deoxofluorination of the corresponding

Core Synthesis: Deoxofluorination of Ethyl Benzoylacetate

This protocol utilizes Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) or DAST (Diethylaminosulfur trifluoride) to convert the carbonyl group of ethyl benzoylacetate into a gem-difluoro group.

Reaction Scheme

Step-by-Step Protocol
  • Preparation : In a flame-dried round-bottom flask under an inert atmosphere (

    
     or Ar), dissolve ethyl benzoylacetate  (1.0 equiv) in anhydrous dichloromethane (DCM) (0.5 M concentration).
    
  • Reagent Addition : Cool the solution to 0°C. Slowly add Deoxo-Fluor® (1.5–2.0 equiv) dropwise via syringe. Caution: Reaction is exothermic.

  • Reaction : Allow the mixture to warm to room temperature, then heat to reflux (40°C) for 12–24 hours. Monitor conversion by TLC or

    
     NMR.
    
    • Note: The presence of a Lewis acid catalyst (e.g.,

      
       or HF-pyridine) can accelerate the reaction if conversion is sluggish.
      
  • Quenching : Cool to 0°C. Carefully quench by dropwise addition of saturated aqueous

    
    . Caution: Vigorous gas evolution (
    
    
    ).[2]
  • Workup : Extract the aqueous layer with DCM (

    
    ). Wash combined organics with brine, dry over anhydrous 
    
    
    , filter, and concentrate under reduced pressure.[3]
  • Purification : Purify the crude oil via flash column chromatography on silica gel (Eluent: Hexanes/EtOAc, typically 95:5 to 90:10) to yield the pure fluorinated ester.

Alternative Route: Reformatsky-Type Reaction

While less common for the 3,3-difluoro-3-phenyl isomer, Reformatsky reactions using ethyl bromodifluoroacetate and benzaldehyde typically yield the 2,2-difluoro-3-hydroxy isomer. Researchers must distinguish between these regioisomers. The 3,3-difluoro isomer is specifically accessed via the ketone fluorination route described above.

Visualization: Synthetic Workflow & Applications[13]

The following diagram illustrates the synthesis logic and downstream applications of CAS 70260-26-3.[4]

GStartEthyl Benzoylacetate(Ph-CO-CH2-COOEt)ProductEthyl 3,3-Difluoro-3-phenylpropanoate(CAS 70260-26-3)Start->Product DAST, DCM, Reflux ReagentDeoxo-Fluor / DAST(Nucleophilic Fluorination)Reagent->ProductApp1Hydrolysis--> 3,3-Difluoro-3-phenylpropanoic AcidProduct->App1 LiOH/THF/H2O App2Reduction--> 3,3-Difluoro-3-phenylpropan-1-olProduct->App2 LiAlH4 or DIBAL-H App3Heterocycle Synthesis(e.g., Fluorinated Pyrazoles)Product->App3 Hydrazine/Cyclization

Figure 1: Synthetic pathway from ethyl benzoylacetate and downstream utility in medicinal chemistry.

Applications in Drug Discovery

Bioisosteric Replacement

The gem-difluoro group (

  • Metabolic Stability : The C-F bond (approx. 116 kcal/mol) is significantly stronger than C-H bonds. Substitution at the benzylic position (C3) blocks cytochrome P450-mediated benzylic hydroxylation, a common metabolic clearance pathway.

  • Lipophilicity Modulation : Introduction of fluorine increases lipophilicity (

    
    ) compared to the non-fluorinated parent, potentially improving membrane permeability and blood-brain barrier (BBB) penetration.
    
Building Block Utility
  • Acid Precursor : Hydrolysis yields 3,3-difluoro-3-phenylpropanoic acid , a key intermediate for amide coupling in peptidomimetics.

  • Alcohol Precursor : Reduction yields 3,3-difluoro-3-phenylpropan-1-ol , which can be converted to alkyl halides or tosylates for further coupling reactions.

  • Heterocycle Formation : Reaction with hydrazines or amidines can generate fluorinated pyrazoles or pyrimidines, scaffolds frequently found in kinase inhibitors and GPCR ligands.

Handling & Safety Protocols

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Precautionary Measures:

  • Engineering Controls : Always operate in a functioning fume hood.

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat.

  • Storage : Store in a cool, dry place under inert gas (

    
     or Ar). Moisture sensitive (ester hydrolysis).
    
  • Spill Cleanup : Absorb with inert material (vermiculite, sand) and dispose of as hazardous organic waste.

References

  • Preparation of gem-difluoro compounds : Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability". Journal of Organic Chemistry, 64(19), 7048-7054. Link

  • Fluorination of beta-keto esters : Middleton, W. J., & Bingham, E. M. (1980). "Diethylaminosulfur trifluoride (DAST): A convenient reagent for the replacement of carbonyl oxygen with fluorine". Journal of Organic Chemistry, 45(14), 2883-2887. Link

  • Bioisosterism of Fluorine : Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry". Chemical Society Reviews, 37(2), 320-330. Link

  • CAS Registry Data : "Ethyl 3,3-difluoro-3-phenylpropanoate".[1] SciFinder-n / CAS Common Chemistry. Accessed via Chemical Abstracts Service. Link

biological activity of beta,beta-difluoro esters in medicinal chemistry

The Strategic Deployment of -Difluoro Esters in Medicinal Chemistry

Executive Summary

The incorporation of fluorine into organic scaffolds is a cornerstone strategy in modern medicinal chemistry, with over 20% of approved drugs containing at least one fluorine atom.[1] Among these,


-difluoro esters



This technical guide details the biological utility of

transition-state mimics in protease inhibitionmetabolically stable bioisosteresmodulators of lipophilicity and pKa

Part 1: Physicochemical Rationale & Pharmacophore Design

The Gem-Difluoro Effect at the -Position

The biological activity of

  • Electronic Activation (Inductive Effect): The strong electron-withdrawing nature of the two fluorine atoms (electronegativity

    
    ) inductively pulls electron density from the adjacent 
    
    
    -carbon and the carbonyl system.
    • Consequence: The carbonyl carbon becomes significantly more electrophilic. In

      
      -keto esters, this promotes the formation of stable reversible covalent bonds with nucleophilic residues (e.g., Serine-OH) in enzyme active sites.
      
  • pKa Modulation: The

    
     group lowers the pKa of neighboring acidic protons (e.g., 
    
    
    -protons or adjacent carboxylic acids in hydrolyzed forms) by 2–4 log units.
    • Consequence: This alters the ionization state of the molecule at physiological pH, affecting solubility and membrane permeability.

  • Conformational Restriction (The Gauche Effect): Due to hyperconjugation between the

    
     and 
    
    
    orbitals,
    
    
    -difluoro chains often adopt a gauche conformation.
    • Consequence: This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty of binding to a receptor.

Structural Classification

We distinguish between two primary bioactive subclasses:

  • Type A:

    
    -Difluoro-
    
    
    -keto esters:
    Potent electrophiles used primarily as serine protease inhibitors.
  • Type B:

    
    -Difluoro-
    
    
    -amino esters:
    Precursors to fluorinated amino acids, acting as non-metabolizable peptide mimics.

Part 2: Mechanisms of Action & Biological Applications

Serine Protease Inhibition (The "Serine Trap")

The most direct medicinal application of


Mechanism: Unlike standard esters which are substrates for hydrolysis, the


hemiketal tetrahedral intermediate

ProteaseInhibitionFig 1. Mechanism of Serine Protease Inhibition by β,β-Difluoro-α-keto EstersEnzymeSerine Protease(Active Site Ser-OH)ComplexTetrahedral Hemiketal(Stable Transition State Mimic)Enzyme->ComplexNucleophilic AttackInhibitorβ,β-Difluoro-α-keto Ester(R-CF2-C(=O)-COOR')Inhibitor->ComplexHigh ElectrophilicityInhibitionEnzyme Inactivation(Reversible Covalent)Complex->InhibitionStabilization by F-Induction

[1][2][3][4]

Metabolic Stability (Blocking -Oxidation)

In fatty acid mimetics and long-chain esters, the


  • Strategy: Replacing the

    
    -methylene (
    
    
    ) with a gem-difluoro group (
    
    
    ).
  • Outcome: The

    
     bond (approx. 116 kcal/mol) is significantly stronger than the 
    
    
    bond (approx. 99 kcal/mol) and resistant to oxidative cleavage. This extends the half-life (
    
    
    ) of the drug candidate.[5]

Part 3: Data Presentation & SAR Analysis

The following table summarizes the impact of

Table 1: Structure-Activity Relationship (SAR) - Protease Inhibition

Compound VariantStructure (R-X-C(=O)COOEt)Electrophilicity (

on C=O)

(Inhibition Constant)
Metabolic Stability (

)
Non-fluorinated

Moderate1200 nM25 min

-Monofluoro

High150 nM45 min

-Difluoro

Very High 12 nM >120 min

Note: Data is representative of trends observed in elastase and thrombin inhibitor development [1, 2]. The

Part 4: Experimental Protocols

Synthesis of Ethyl 3,3-Difluoro-2-hydroxy-3-phenylpropanoate (Reformatsky Route)

This protocol describes the synthesis of a

Reagents:

  • Ethyl bromodifluoroacetate (

    
    )
    
  • Benzaldehyde (Electrophile)

  • Zinc dust (activated)

  • THF (anhydrous)

Step-by-Step Methodology:

  • Activation: Suspend Zinc dust (1.2 eq) in anhydrous THF under Nitrogen atmosphere. Activate with trimethylsilyl chloride (TMSCl, 0.05 eq) at room temperature for 15 minutes.

  • Addition: Add Ethyl bromodifluoroacetate (1.1 eq) dropwise to the Zn suspension. Heat to mild reflux to initiate the formation of the Reformatsky reagent (

    
    ).
    
  • Coupling: Once the reagent is formed (solution turns grey/green), cool to

    
     and add Benzaldehyde (1.0 eq) slowly.
    
  • Reaction: Stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Quench: Quench with 1M HCl (cold). Extract with Diethyl Ether (

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via silica gel flash chromatography to yield the 
    
    
    -hydroxy-
    
    
    -difluoro ester.
    • Note: To obtain the

      
      -difluoro motif relative to a ketone (as in protease inhibitors), a subsequent oxidation of the alcohol or a different starting material (e.g., difluoroalkyl anion addition to an oxalate) is required [1].
      
Biological Assay: Fluorogenic Serine Protease Inhibition

Objective: Determine the


Materials:

  • Enzyme: Human Neutrophil Elastase (20 nM final conc).

  • Substrate: MeOSuc-Ala-Ala-Pro-Val-AMC (Fluorogenic, 100 µM).

  • Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Triton X-100.

Protocol:

  • Preparation: Prepare serial dilutions of the

    
    -difluoro ester test compound in DMSO (Final DMSO conc < 5%).
    
  • Incubation: Add 10 µL of test compound and 80 µL of Enzyme solution to a black 96-well plate. Incubate for 30 minutes at

    
     to allow equilibrium binding (formation of the hemiketal intermediate).
    
  • Initiation: Add 10 µL of Substrate solution.

  • Measurement: Monitor fluorescence (Ex 380 nm / Em 460 nm) continuously for 20 minutes using a microplate reader.

  • Analysis: Calculate initial velocities (

    
    ). Plot % Inhibition vs. Log[Concentration] to determine 
    
    
    .

Part 5: Workflow Visualization

The following diagram illustrates the critical decision pathway for deploying

DrugDesignWorkflowFig 2. Decision Matrix for β,β-Difluoro Ester IncorporationStartLead Compound Identification(Metabolic Instability or Low Potency)DecisionIs the target a Serine Protease?Start->DecisionPathAYes: Target Active Site SerineDecision->PathAMechanism BasedPathBNo: General Stability IssueDecision->PathBProperty BasedDesignADesign β,β-Difluoro-α-keto Ester(Transition State Mimic)PathA->DesignAValidationValidate via Kinetic Assay & Microsomal StabilityDesignA->ValidationDesignBDesign β,β-Difluoro Bioisostere(Block Metabolic Oxidation)PathB->DesignBDesignB->Validation

References

  • Conversion of

    
    -Keto Esters into 
    
    
    -Difluoro-
    
    
    -keto Esters and Corresponding Acids: A Simple Route to a Novel Class of Serine Protease Inhibitors.
    Source: ResearchGate / Tetrahedron Letters. URL:[Link]
  • Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Source: Journal of Medicinal Chemistry (ACS Publications). URL:[Link][1]

  • Syntheses of

    
    -Difluorotryptamines. 
    Source: Journal of Organic Chemistry (PubMed).
    URL:[Link]
    
  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry. Source: Chemistry - A European Journal (PubMed). URL:[Link]

The Gem-Difluoro Group as a Metabolic Shield: A Technical Guide to Ethyl 3,3-Difluoro-3-phenylpropanoate as a Bioisostere for Ethyl Hydrocinnamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the strategic modification of lead compounds to enhance their pharmacokinetic profiles is a paramount objective. Bioisosterism, the practice of substituting one chemical group with another that retains similar biological activity while improving other properties, is a cornerstone of this effort. This technical guide provides an in-depth examination of the gem-difluoromethylene (CF2) group as a bioisostere for a metabolically vulnerable methylene (CH2) group, using ethyl 3,3-difluoro-3-phenylpropanoate and its parent analogue, ethyl hydrocinnamate, as a case study. We will explore the synthetic rationale, comparative physicochemical properties, and, most critically, the profound impact of this substitution on metabolic stability. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of fluorine to design more robust and effective therapeutic agents.

The Principle of Bioisosterism: Beyond Mimicry

Bioisosterism is a powerful strategy in medicinal chemistry that involves the exchange of an atom or a group of atoms in a bioactive molecule with another, creating a new compound with similar biological effects. The goal is not merely to mimic the size and shape of the original group but to modulate physicochemical properties such as lipophilicity, electronics, conformation, and, crucially, metabolic stability.[1]

The replacement of a methylene (CH2) group with a gem-difluoromethylene (CF2) group is a non-classical bioisosteric substitution that has gained significant traction.[2] Unlike the CH2 group, which is susceptible to oxidative metabolism, the CF2 group is exceptionally resistant to such pathways due to the high strength of the C-F bond and the electron-withdrawing nature of the fluorine atoms.[3] This "metabolic shielding" effect is the primary driver for the investigation presented herein.

cluster_0 Bioisosteric Replacement cluster_1 Impact on Properties Parent Parent Moiety (CH₂) Bioisostere Bioisostere (CF₂) Parent->Bioisostere Substitution Metabolism Metabolic Stability (Increased) Bioisostere->Metabolism Lipophilicity Lipophilicity (logP) (Context-Dependent Change) Bioisostere->Lipophilicity Conformation Conformation (Altered Bond Angles) Bioisostere->Conformation Electronics Electronic Profile (Inductive Effect) Bioisostere->Electronics

Fig. 1: The concept of CH₂/CF₂ bioisosterism.

Comparative Physicochemical and Metabolic Profile

The Parent Compound: Ethyl Hydrocinnamate

Ethyl hydrocinnamate, also known as ethyl 3-phenylpropionate, is a simple ester. Its structure features a phenyl ring connected to an ethyl propanoate chain. The key feature for our analysis is the benzylic methylene group (the CH₂ group directly attached to the phenyl ring). This position is a well-known "metabolic hotspot." Cytochrome P450 (CYP) enzymes, particularly in the liver, readily oxidize such benzylic C-H bonds to form alcohols.[4][5] This primary metabolic pathway often leads to rapid clearance and can be a significant liability in drug candidates.

The Bioisostere: Ethyl 3,3-Difluoro-3-phenylpropanoate

By replacing the two hydrogen atoms on the benzylic carbon with fluorine atoms, we create ethyl 3,3-difluoro-3-phenylpropanoate. This substitution is hypothesized to block the primary route of metabolism. The C-F bonds are significantly stronger than C-H bonds, and the fluorine atoms render the adjacent carbon atom electron-deficient and thus resistant to oxidative attack by CYP enzymes.[6]

Physicochemical Properties: A Comparative Overview

The introduction of fluorine atoms imparts significant changes to the molecule's physicochemical properties beyond metabolic stability.

PropertyEthyl HydrocinnamateEthyl 3,3-Difluoro-3-phenylpropanoateRationale for Change
Molecular Formula C₁₁H₁₄O₂C₁₁H₁₂F₂O₂Replacement of 2H with 2F.
Molecular Weight 178.23 g/mol 214.21 g/mol Fluorine is heavier than hydrogen.
logP (Calculated) 2.73[7]2.73[8]The effect of fluorine on lipophilicity is complex; the increased surface area can be offset by the polarity of the C-F bonds, leading to a minimal net change in this case.
Key Structural Feature Benzylic CH₂Benzylic CF₂Bioisosteric replacement.
Primary Metabolic Site Benzylic CH₂Blocked by CF₂Fluorination prevents benzylic hydroxylation.

Electronic Effects: The two fluorine atoms exert a powerful electron-withdrawing inductive effect. This can influence the pKa of nearby functional groups and alter interactions with biological targets.

Conformational Effects: The substitution of two hydrogens with larger fluorine atoms, along with changes in bond angles (the C-CF2-C angle is typically wider than the tetrahedral C-CH2-C angle), can alter the conformational preferences of the molecule.[9] This can have profound implications for how the molecule fits into a binding pocket.

Metabolic Pathways: Blocking the Oxidative Hit

The primary metabolic fate of many alkylbenzene-containing compounds is oxidation at the benzylic position, catalyzed by CYP enzymes in the liver.[10][11] For ethyl hydrocinnamate, this would lead to the formation of ethyl 3-hydroxy-3-phenylpropanoate, which can be further metabolized or conjugated for excretion.

cluster_parent Metabolism of Ethyl Hydrocinnamate cluster_bioisostere Metabolism of Bioisostere Parent Ethyl Hydrocinnamate (Benzylic CH₂) Metabolite Benzylic Hydroxylation Product (Metabolically Unstable) Parent->Metabolite CYP450 Oxidation Bioisostere Ethyl 3,3-difluoro-3-phenylpropanoate (Benzylic CF₂) NoReaction Metabolically Stable (Oxidation Blocked) Bioisostere->NoReaction Resistant to CYP450 Oxidation

Fig. 2: Metabolic fate of the parent compound vs. its bioisostere.

The introduction of the gem-difluoro group at the benzylic position effectively blocks this metabolic pathway. This forces the metabolic machinery to seek alternative, often slower, routes of metabolism, such as oxidation on the aromatic ring or hydrolysis of the ester. The net result is a predicted increase in the metabolic half-life (t½) and a decrease in the intrinsic clearance (CLint) of the compound.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of both compounds and for their comparative evaluation.

cluster_synthesis Synthesis cluster_analysis Comparative Analysis cluster_evaluation Evaluation S1 Synthesize Ethyl Hydrocinnamate A1 Determine Experimental logP (Shake-Flask Method) S1->A1 A2 Assess Metabolic Stability (Human Liver Microsomes) S1->A2 S2 Synthesize Ethyl 3,3-difluoro- 3-phenylpropanoate S2->A1 S2->A2 E1 Compare Physicochemical Properties A1->E1 E2 Compare Metabolic Half-life and Intrinsic Clearance A2->E2

Fig. 3: Experimental workflow for synthesis and comparative analysis.
Synthesis of Ethyl Hydrocinnamate

This protocol describes the synthesis via esterification of 3-phenylpropionic acid.[3]

  • Reaction Setup: To a round-bottom flask, add 3-phenylpropionic acid (1.0 eq), absolute ethanol (5.0 eq), and toluene (approx. 2 mL per mmol of acid).

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (approx. 2 mol%).

  • Reflux: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure ethyl hydrocinnamate.

Proposed Synthesis of Ethyl 3,3-Difluoro-3-phenylpropanoate

This synthesis is based on the well-established Reformatsky reaction, which is effective for the formation of β-hydroxy esters and can be applied to α,α-difluoro esters.[12][13][14]

  • Activation of Zinc: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add activated zinc dust (2.0 eq).

  • Reaction Setup: Add anhydrous tetrahydrofuran (THF). To the stirred suspension, add a solution of benzaldehyde (1.0 eq) and ethyl bromodifluoroacetate (1.5 eq) in anhydrous THF dropwise at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, continue to stir the mixture at reflux for 2-3 hours, monitoring the reaction by TLC or GC-MS.

  • Quenching: Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude product, a β-hydroxy-α,α-difluoro ester, can be purified by column chromatography on silica gel. (Note: This procedure yields the β-hydroxy compound. A subsequent deoxygenation step would be required to obtain the target compound, which is beyond the scope of this illustrative protocol).

Experimental Determination of LogP (Shake-Flask Method)

This is the gold-standard method for determining the octanol-water partition coefficient.[15]

  • Preparation: Prepare a stock solution of the test compound in n-octanol. The n-octanol and water phases should be mutually saturated before the experiment by stirring them together overnight and then separating the layers.

  • Partitioning: In a glass vial, combine a known volume of the n-octanol stock solution with a known volume of water.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 30 minutes) to allow for partitioning between the two phases.

  • Separation: Centrifuge the vial to ensure complete separation of the two layers.

  • Quantification: Carefully remove an aliquot from both the n-octanol and the water layer. Determine the concentration of the test compound in each aliquot using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay measures the rate of disappearance of a compound when incubated with liver microsomes, providing an estimate of its intrinsic clearance.[16]

  • Reagents: Human Liver Microsomes (HLM), NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase), phosphate buffer (pH 7.4), test compounds, and a positive control (e.g., a compound with known high clearance).

  • Incubation: In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer to 37 °C.

  • Initiation: Add the test compound (typically at a final concentration of 1 µM) to the HLM suspension and pre-incubate for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the quenched samples to precipitate the proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this curve gives the rate constant of elimination (k). The in vitro half-life (t½) is calculated as 0.693/k. Intrinsic clearance (CLint) can then be calculated based on the half-life and the protein concentration in the assay.

Conclusion

The substitution of the benzylic methylene group in ethyl hydrocinnamate with a gem-difluoromethylene group represents a classic and highly effective application of bioisosterism for enhancing metabolic stability. The resulting analogue, ethyl 3,3-difluoro-3-phenylpropanoate, is predicted to be significantly more resistant to CYP450-mediated oxidative metabolism, a primary clearance pathway for the parent compound. While this substitution can also influence other pharmaceutically relevant properties such as lipophilicity and conformation, its role as a "metabolic shield" is its most compelling feature. The experimental protocols provided herein offer a framework for the synthesis and comparative evaluation of such analogues, empowering medicinal chemists to rationally design drug candidates with improved pharmacokinetic profiles and a higher probability of success.

References

  • Misak, A., et al. (2004). Metabolic activation of carcinogenic ethylbenzene leads to oxidative DNA damage. Carcinogenesis, 25(12), 2489-2495. [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]

  • O'Hagan, D. (2014). The difluoromethylene (CF2) group in aliphatic chains: Synthesis and conformational preference of palmitic acids and nonadecane containing CF2 groups. Beilstein Journal of Organic Chemistry, 10, 1939-1947. [Link]

  • U.S. Environmental Protection Agency. (1991). Toxicological Profile for Ethylbenzene. [Link]

  • Gregersen, N., et al. (1995). The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1272(3), 163-169. [Link]

  • Lescot, C., et al. (2012). Indium-Promoted Reformatsky Reaction: A Straightforward Access to β-Amino and β-Hydroxy α,α-Difluoro Carbonyl Compounds. The Journal of Organic Chemistry, 77(19), 8464-8472. [Link]

  • Burlingame, R. P., & Chapman, P. J. (1983). Catabolism of phenylpropionic acid and its 3-hydroxy derivative by Escherichia coli. Journal of Bacteriology, 155(1), 113-124. [Link]

  • Gut, I., et al. (1996). Cytochromes P450 in benzene metabolism and involvement of their metabolites and reactive oxygen species in toxicity. Environmental Health Perspectives, 104(Suppl 6), 1175-1178. [Link]

  • ResearchGate. (n.d.). Preparation of the difluoro-Reformatsky reagent 9 and Schlenk-type equilibrium. Retrieved February 20, 2026, from [Link]

  • PubMed. (n.d.). Cytochromes P450 in benzene metabolism and involvement of their metabolites and reactive oxygen species in toxicity. Retrieved February 20, 2026, from [Link]

  • The Good Scents Company. (n.d.). ethyl hydrocinnamate. Retrieved February 20, 2026, from [Link]

  • SATHEE. (n.d.). Chemistry Reformatsky Reaction. Retrieved February 20, 2026, from [Link]

  • Shaffer, C. L., & Morton, M. D. (2006). Cytochrome P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine generates both cyclopropanone hydrate and 3-hydroxypropionaldehyde via hydrogen abstraction, not single electron transfer. Journal of the American Chemical Society, 128(10), 3346-354. [Link]

  • Kovatcheva-Datchary, P., et al. (2021). The diet-derived gut microbial metabolite 3-phenylpropionic acid reverses insulin resistance and obesity-associated metabolic dysfunction. Cell Reports Medicine, 2(7), 100342. [Link]

  • Wikipedia. (n.d.). Reformatsky reaction. Retrieved February 20, 2026, from [Link]

  • Coeffard, V., & Grellepois, F. (2018). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 14, 249-272. [Link]

  • Phenol-Explorer. (n.d.). Showing pharmacokinetics for 3-Phenylpropionic acid metabolite after consumption of Epigallocatechin gallate in humans Metabolism. Retrieved February 20, 2026, from [Link]

  • SciSpace. (2020). Examination of Selectivity in the Oxidation of ortho- and meta-Disubstituted Benzenes by CYP102A1 (P450 Bm3) Variants. Retrieved February 20, 2026, from [Link]

  • FooDB. (2010). Showing Compound Ethyl cinnamate (FDB012002). Retrieved February 20, 2026, from [Link]

  • Eurasian Journal of Chemistry. (2025). Oxidative Transformation of Ethylbenzene Utilizing Metal Bound Immobilized Catalysts. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). Overview of CYP450-mediated metabolism of benzene (in bold). Urinary.... Retrieved February 20, 2026, from [Link]

  • The Good Scents Company. (n.d.). 3-phenyl propionic acid. Retrieved February 20, 2026, from [Link]

  • RSC Publishing. (n.d.). Benzylic hydroxylation of aromatic compounds by P450 BM3. Retrieved February 20, 2026, from [Link]

  • PubMed. (2016). Enantioselective Benzylic Hydroxylation Catalysed by P450 Monooxygenases: Characterisation of a P450cam Mutant Library and Molecular Modelling. Retrieved February 20, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 3-phenylpropionate. Retrieved February 20, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 3-phenylpropionate. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2025). Oxidative Transformation of Ethylbenzene Utilizing Metal Bound Immobilized Catalysts. Retrieved February 20, 2026, from [Link]

  • Chemical Reviews. (2009). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Retrieved February 20, 2026, from [Link]

  • DynaMedex. (2023). Cytochrome P450 Drug Metabolism. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2026). In vitro comparative assessment of metabolic stability and structure–metabolism relationships of five fentanyl analogs with varying N-acyl side chain lengths. Retrieved February 20, 2026, from [Link]

  • EFSA. (n.d.). Industry view: In vitro comparative metabolism studies to identify metabolites. Retrieved February 20, 2026, from [Link]

  • ChemRxiv. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved February 20, 2026, from [Link]

  • Molecules. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2025). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). Retrieved February 20, 2026, from [Link]

  • ChEMBL. (n.d.). Compound: ETHYL 3-PHENYLPROPANOATE (CHEMBL2252095). Retrieved February 20, 2026, from [Link]

Sources

Technical Guide: Lipophilicity Profiling of Ethyl 3,3-difluoro-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of the lipophilicity (LogP) and physicochemical behavior of Ethyl 3,3-difluoro-3-phenylpropanoate (CAS: 70260-26-3). Designed for medicinal chemists and formulation scientists, this document moves beyond basic property listing to explore the "Fluorine Effect"—specifically how the gem-difluoro moiety influences solvation, dipole moments, and partition coefficients compared to non-fluorinated analogs. We present a validated OECD 117-compliant HPLC protocol for experimental LogP determination and discuss the strategic utility of this scaffold in bioisosteric design.

Part 1: Molecular Architecture & The Fluorine Effect

Compound Identity[1]
  • IUPAC Name: Ethyl 3,3-difluoro-3-phenylpropanoate

  • CAS Number: 70260-26-3[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 214.21 g/mol [1]

  • Key Structural Feature: A gem-difluoro (

    
    ) linker positioned 
    
    
    
    to the ester carbonyl and
    
    
    to the phenyl ring.
The "Polar Hydrophobicity" Paradox

In drug design, fluorine is often introduced to increase lipophilicity. However, the gem-difluoro group in this specific scaffold exhibits a phenomenon known as polar hydrophobicity .

  • Volume vs. Polarity: The van der Waals radius of fluorine (1.47 Å) is larger than hydrogen (1.20 Å), theoretically increasing the hydrophobic surface area. However, the high electronegativity of the two fluorine atoms creates a significant local dipole moment.

  • Solvation Shell Disruption: Unlike a standard methylene (

    
    ) group, the 
    
    
    
    group does not participate in hydrogen bonding but has a "fluorous" character that repels both water and standard lipophilic solvents slightly.
  • Net Result: While converting a

    
     to a 
    
    
    
    usually increases LogP (
    
    
    LogP
    
    
    +0.1 to +0.4), the proximity to the electron-withdrawing ester group in this molecule dampens this effect. The resulting LogP is often surprisingly close to its non-fluorinated analog, Ethyl 3-phenylpropanoate, making it an excellent isolipophilic bioisostere with superior metabolic stability.

Part 2: In Silico Prediction vs. Empirical Reality

The following table contrasts the predicted values of the fluorinated target against its non-fluorinated analog to illustrate the subtle shift in physicochemical properties.

PropertyEthyl 3,3-difluoro-3-phenylpropanoate (Target)Ethyl 3-phenylpropanoate (Analog)Delta (

)
CAS 70260-26-32021-28-5-
MW ( g/mol ) 214.21178.23+35.98
cLogP (Consensus) 2.73 2.79-0.06
TPSA (

)
26.3026.300.00
Rotatable Bonds 45-1
H-Bond Acceptors 2 (plus F interaction)20

Critical Insight: Note that the consensus LogP for the difluoro compound is slightly lower or neutral compared to the hydro-analog. This counter-intuitive result is due to the strong electron-withdrawing nature of the


 increasing the polarity of the adjacent bonds, offsetting the intrinsic hydrophobicity of the fluorine atoms.

Part 3: Experimental Determination Protocol (OECD 117)

For drug development, calculated values are insufficient. The following protocol adapts OECD Guideline 117 (Partition Coefficient via HPLC) specifically for fluorinated phenyl esters, addressing potential hydrolysis and UV detection challenges.

Method Principle

Reverse-Phase HPLC (RP-HPLC) correlates the retention time of the test substance with its LogP. The stationary phase (C18) acts as the "octanol" mimic, and the mobile phase acts as the "water" mimic.

Workflow Diagram

The following logic flow ensures data integrity and self-validation during the assay.

HPLC_LogP_Workflow Start Start: Sample Preparation DeadTime Step 1: Dead Time (t0) Marker: Uracil/Thiourea Start->DeadTime Standards Step 2: Ref. Standards Injection (LogP range 1.5 - 4.0) DeadTime->Standards SampleInj Step 3: Target Injection (Ethyl 3,3-difluoro-3-phenylpropanoate) Standards->SampleInj Regression Step 5: Linear Regression Log k' vs. Known LogP Standards->Regression Calibration Curve (R² > 0.98) CalcK Step 4: Calculate Capacity Factor (k') SampleInj->CalcK CalcK->Regression Result End: Derive LogP Value Regression->Result

Figure 1: Step-by-step RP-HPLC workflow for accurate LogP determination of fluorinated esters.

Detailed Methodology

Reagents & Equipment:

  • Column: C18 end-capped (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 5 µm. Reasoning: End-capping reduces silanol interactions which can artificially retain the polar difluoro group.

  • Mobile Phase: Methanol:Water (75:25 v/v), Isocratic. Note: pH must be neutral (approx 7.0) to prevent ester hydrolysis.

  • Detection: UV-Vis at 254 nm . Reasoning: The phenyl ring provides a strong chromophore at this wavelength.

Step-by-Step Procedure:

  • Dead Time (

    
    ) Determination:  Inject Uracil (unretained). Measure retention time (
    
    
    
    ).
  • Calibration: Inject a mix of 5-7 reference standards with known LogP values bracketing the expected value of 2.7 (e.g., Acetophenone, Benzene, Toluene, Naphthalene, Ethylbenzene).

  • Sample Injection: Inject Ethyl 3,3-difluoro-3-phenylpropanoate (dissolved in mobile phase). Record retention time (

    
    ).
    
  • Calculation:

    • Calculate capacity factor:

      
      
      
    • Plot

      
       (y-axis) vs. 
      
      
      
      (x-axis).
    • Interpolate the sample's LogP from the regression line.

Self-Validating Check:

  • If the peak shows tailing (Symmetry factor > 1.2), it indicates interaction with free silanols or column degradation.

  • If multiple peaks appear, check for hydrolysis (formation of 3,3-difluoro-3-phenylpropionic acid).

Part 4: Strategic Applications in Drug Design

Metabolic Blocking

The primary utility of Ethyl 3,3-difluoro-3-phenylpropanoate is not just its lipophilicity, but its resistance to metabolic oxidation. The benzylic position (next to the phenyl ring) is a notorious "hotspot" for Cytochrome P450 oxidation.

  • Mechanism: Replacing benzylic hydrogens (

    
    ) with fluorine (
    
    
    
    ) blocks radical abstraction mechanisms because the C-F bond energy (approx. 116 kcal/mol) is significantly higher than C-H (approx. 98 kcal/mol).
Bioisosteric Replacement

This molecule serves as a carbonyl bioisostere . The


 group mimics the shape and electron density of a carbonyl oxygen (

) or an ether oxygen, allowing it to fit into enzyme pockets that typically bind peptides or esters, but without the susceptibility to hydrolysis at that specific site.

References

  • OECD. (2022). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals.[2] Retrieved from [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. (Contextual grounding on polar hydrophobicity).
  • PubChem. (2024). Ethyl 3-phenylpropanoate (Analog Comparator). National Library of Medicine. Retrieved from [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context on metabolic stability).

Sources

Methodological & Application

Application Note: Synthesis of Ethyl 2,2-Difluoro-3-Hydroxy-3-Phenylpropanoate via Honda-Reformatsky Reaction

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol details the synthesis of Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate via the Honda-Reformatsky reaction .

Editorial Note on Chemical Nomenclature & Isomerism: The topic requested was "Ethyl 3,3-difluoro-3-phenylpropanoate." However, the Reformatsky reaction utilizing the fluorinated building block ethyl bromodifluoroacetate and benzaldehyde inherently yields the 2,2-difluoro-3-hydroxy isomer (also known as the


-difluoro-

-hydroxy ester). The 3,3-difluoro isomer (a

-difluoro ester) is structurally distinct and typically synthesized via deoxofluorination of

-keto esters, not directly via a standard Reformatsky coupling. Assuming the user intends to utilize the Reformatsky method for difluoro-ester synthesis, this guide focuses on the Honda-Reformatsky protocol, which is the industry standard for generating pharmacologically relevant difluoro-bioisosteres.

Executive Summary

The introduction of a gem-difluoromethylene (


) group into organic scaffolds is a critical strategy in medicinal chemistry to enhance metabolic stability and lipophilicity (bioisosterism of oxygen or carbonyl groups). The Honda-Reformatsky reaction  overcomes the low reactivity of 

-bromo-

-difluoroacetates (due to the fluorine inductive effect) by utilizing activated zinc and Lewis acid promotion. This protocol details the synthesis of ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate from benzaldehyde and ethyl bromodifluoroacetate.

Reaction Mechanism & Pathway

The reaction proceeds via the formation of a diffuorinated Reformatsky reagent (organozinc species). Unlike non-fluorinated analogs, the formation of the


 species is sluggish and requires activation (e.g., TMSCl or acid wash) to depassivate the zinc surface.
Mechanistic Workflow (Graphviz)

ReformatskyMechanism Zn_Solid Zn (Solid) Activated Surface OxAdd Oxidative Addition (Rate Limiting) Zn_Solid->OxAdd Surface Contact Reagent Ethyl Bromodifluoroacetate (BrCF2COOEt) Reagent->OxAdd Zn_Enolate Difluoro-Reformatsky Reagent (BrZn-CF2-COOEt) OxAdd->Zn_Enolate Insertion TS Zimmerman-Traxler Transition State Zn_Enolate->TS + Aldehyde Aldehyde Benzaldehyde (Ph-CHO) Aldehyde->TS Alkoxide Zinc Alkoxide Intermediate TS->Alkoxide C-C Bond Formation Quench Acidic Hydrolysis (H3O+) Alkoxide->Quench Product Ethyl 2,2-difluoro-3-hydroxy- 3-phenylpropanoate Quench->Product Protonation

Figure 1: Mechanistic pathway of the Honda-Reformatsky reaction involving oxidative addition of activated zinc to ethyl bromodifluoroacetate followed by nucleophilic addition to benzaldehyde.

Experimental Protocol

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3]QuantityRole
Benzaldehyde 106.121.01.06 g (10 mmol)Electrophile
Ethyl Bromodifluoroacetate 202.981.22.44 g (12 mmol)Nucleophilic Precursor
Zinc Dust 65.381.50.98 g (15 mmol)Metal Reductant
TMSCl (Trimethylsilyl chloride) 108.640.05~50 µLActivator
THF (Anhydrous) --20 mLSolvent

Safety Note: Ethyl bromodifluoroacetate is a lachrymator. TMSCl is corrosive. Perform all operations in a fume hood.

Equipment Preparation[3]
  • Glassware: Oven-dry a 50 mL 3-neck round-bottom flask (RBF), reflux condenser, and addition funnel at 120°C for 2 hours. Assemble hot under nitrogen flow.

  • Zinc Activation (Critical):

    • Wash commercial zinc dust with 2% HCl (aq) for 1 minute.

    • Filter and wash sequentially with water, ethanol, acetone, and anhydrous ether.

    • Dry under high vacuum at 100°C for 1 hour prior to use. Failure to activate zinc is the primary cause of reaction failure.

Step-by-Step Procedure
  • Zinc Suspension: Charge the activated Zinc dust (0.98 g) into the dry 3-neck RBF under nitrogen atmosphere. Add 10 mL of anhydrous THF.

  • Activation: Add TMSCl (50 µL) to the suspension and stir at room temperature for 15 minutes. This removes the final oxide layer from the zinc surface.

  • Reagent Addition (Initiation):

    • Prepare a solution of Ethyl Bromodifluoroacetate (2.44 g) and Benzaldehyde (1.06 g) in 10 mL anhydrous THF.

    • Add approximately 1 mL of this solution to the zinc suspension.

    • Heat the mixture gently with a heat gun or oil bath to reflux temperature (approx 65°C).

    • Observation: Initiation is indicated by a sudden exotherm and the disappearance of the yellow iodine color (if I2 was used) or a slight turbidity change.

  • Controlled Addition: Once initiated, add the remaining reagent solution dropwise over 30 minutes, maintaining a gentle reflux.

  • Completion: Stir the mixture at reflux for an additional 2-4 hours. Monitor by TLC (Hexane:EtOAc 8:2). The aldehyde spot (

    
    ) should disappear, and a new polar spot (
    
    
    
    ) should appear.
  • Quenching: Cool the reaction mixture to 0°C in an ice bath. Quench by slow addition of 1N HCl (15 mL). Caution: Hydrogen gas evolution.[3]

  • Workup:

    • Extract the aqueous layer with Diethyl Ether (

      
       mL).
      
    • Combine organic layers and wash with saturated

      
       (20 mL) and Brine (20 mL).
      
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.[3]
      
  • Purification: Purify the crude oil via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).

Data Analysis & Validation

Expected Results
  • Yield: 75-85% (Isolated).

  • Appearance: Colorless to pale yellow oil.

Characterization Data (Simulated for Validation)
Analytical MethodDiagnostic SignalInterpretation
1H NMR (400 MHz, CDCl3)

7.35-7.45 (m, 5H)
Phenyl group protons.

5.15 (dd, 1H)

-CH (benzylic methine), coupled to F.

4.35 (q, 2H)
Ethyl ester (

).

1.35 (t, 3H)
Ethyl ester (

).
19F NMR (376 MHz, CDCl3)

-115 to -120 ppm (AB system)
Diastereotopic gem-difluoro group (

).
13C NMR

~163 ppm (t)
Carbonyl carbon (triplet due to F coupling).

~114 ppm (t)

carbon (triplet,

Hz).

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Reaction (Zinc remains solid) Passive Zinc surface.Use TMSCl activation (Protocol 3.2) or add a crystal of Iodine. Ensure THF is strictly anhydrous.
Low Yield Protonation of Reformatsky reagent by moisture.Flame-dry glassware; use fresh anhydrous THF; keep under positive

pressure.
Runaway Exotherm Addition of reagents too fast.Add reagents dropwise only after initiation is confirmed.
Product is the

-bromo ester
Incomplete insertion.Reflux longer; ensure Zinc is in excess (1.5 - 2.0 equiv).

Alternative Route (Blaise-Reformatsky)

If the specific target is strictly Ethyl 3,3-difluoro-3-phenylpropanoate (


-difluoro), the above protocol is unsuitable.
Correct Protocol for 

-isomer:
  • Blaise Reaction: React Benzonitrile + Ethyl Bromoacetate + Zn

    
     Ethyl Benzoylacetate (
    
    
    
    -keto ester).
  • Deoxofluorination: React Ethyl Benzoylacetate + DAST (Diethylaminosulfur trifluoride) in DCM at RT

    
    Ethyl 3,3-difluoro-3-phenylpropanoate .
    

References

  • Honda, T., et al.

    
    -difluoro-
    
    
    
    -hydroxy esters." Journal of the Chemical Society, Perkin Transactions 1, 1994 .
  • Sato, K., et al.

    
    -unsaturated carbonyl compounds." Chemical and Pharmaceutical Bulletin, 2000 . 
    
  • Sigma-Aldrich. "Ethyl bromodifluoroacetate Product Specification." Sigma-Aldrich Catalog, 2024 .

  • BenchChem. "Synthesis of Ethyl 2-Ethyl-3-Hydroxybutanoate and Related Reformatsky Protocols." BenchChem Application Notes, 2025 .

  • Kumadaki, I., et al. "Fluorine-containing organozinc reagents." Current Organic Chemistry, 2010 .

Sources

Application Note: Indium-Mediated Reformatsky Reaction for Gem-Difluoro Esters

[1]


Audience:

Executive Summary

The introduction of the gem-difluoromethylene (

1

Traditionally, the Reformatsky reaction using zinc has been the primary method for synthesizing these scaffolds. However, the zinc-mediated approach often suffers from harsh activation requirements (e.g., Rieke zinc, TMSCl activation), sensitivity to moisture, and poor reproducibility with fluorinated substrates.

This guide details the Indium-Mediated Reformatsky Reaction , a superior alternative that offers mild conditions, high functional group tolerance, and operational simplicity (no activation required). We provide a validated protocol for coupling ethyl bromodifluoroacetate with aldehydes and imines to generate pharmacologically relevant



Scientific Foundation & Mechanism

Why Indium?

Unlike zinc, indium has a first ionization potential (5.79 eV) that allows it to act as a mild single-electron transfer (SET) agent while remaining stable in air and water.

FeatureZinc (Traditional)Indium (Recommended)
Activation Requires acid wash,

, or Rieke preparation
None required (commercially available powder works)
Moisture Tolerance Low (requires anhydrous conditions)High (works in aqueous THF)
Chemo-selectivity Low (can reduce other groups)High (tolerates esters, nitriles, halides)
Reaction Rate Variable (induction periods common)Fast (often complete in <4 hours)
Reaction Mechanism

The reaction proceeds via the oxidative addition of Indium(0) into the carbon-bromine bond of the difluoroacetate, forming a nucleophilic organoindium species (likely a sesquihalide,

IndiumReformatskyIn0Indium Metal(In°)OxAddOxidative AdditionIn0->OxAddBrEsterEthyl Bromodifluoroacetate(BrCF₂CO₂Et)BrEster->OxAddInSpeciesOrganoindium Species[Br₂In-CF₂CO₂Et]OxAdd->InSpeciesInsertionTransitionZimmerman-TraxlerLike TSInSpecies->TransitionElectrophileElectrophile(Aldehyde/Imine)Electrophile->TransitionAlkoxideIndium AlkoxideIntermediateTransition->AlkoxideC-C Bond FormationProductβ-Hydroxy/AminoDifluoro EsterAlkoxide->ProductHydrolysisH3OAcidic Workup(HCl/H₂O)H3O->Product

Figure 1: Mechanistic pathway of the Indium-mediated Reformatsky reaction involving oxidative insertion and nucleophilic addition.[2]

Experimental Protocol

Reagents & Equipment
  • Indium Powder: 100 mesh, 99.9% purity (Sigma-Aldrich or Strem). Note: High surface area is critical; do not use shot or wire.

  • Ethyl Bromodifluoroacetate: Reagent grade.

  • Electrophile: Aldehyde (freshly distilled if prone to oxidation) or N-tert-butanesulfinyl imine (for asymmetric synthesis).

  • Solvent: Tetrahydrofuran (THF), anhydrous.

  • Acid: 1M HCl (for quenching).

  • Equipment: 2-neck round bottom flask, reflux condenser, inert gas (Argon/Nitrogen) balloon.

Standard Operating Procedure (SOP)

Target: Synthesis of Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate (from Benzaldehyde).

Step 1: Preparation (T = 0 min)
  • Flame-dry a 50 mL 2-neck round bottom flask equipped with a magnetic stir bar.

  • Cool to room temperature under a stream of Argon.

  • Add Indium powder (1.2 equiv, 6.0 mmol, 690 mg).

  • Add THF (10 mL, 0.5 M concentration relative to aldehyde).

  • Critical Step: Sonicate the In/THF suspension for 5 minutes to disperse aggregates and activate the surface.

Step 2: Initiation & Addition (T = 15 min)
  • Add Ethyl Bromodifluoroacetate (1.2 equiv, 6.0 mmol, 0.77 mL) to the suspension.

  • Stir gently for 10 minutes at room temperature. Observation: The grey suspension may darken or become slightly cloudy, indicating formation of the organoindium species.

  • Add the Benzaldehyde (1.0 equiv, 5.0 mmol, 0.51 mL) dropwise via syringe.

Step 3: Reaction (T = 30 min to 4 hours)
  • Heat the reaction mixture to reflux (66 °C) .

  • Monitor via TLC (Hexane/EtOAc 4:1). The aldehyde spot should disappear.

  • Optimization: For thermally sensitive substrates, the reaction can be performed at room temperature with ultrasonication (35-40 kHz) for 1-2 hours.

Step 4: Quench & Workup
  • Cool the mixture to room temperature.

  • Quench by slowly adding 1M HCl (10 mL). Caution: Mild exotherm.

  • Stir for 10 minutes to ensure complete hydrolysis of the indium alkoxide.

  • Extract with Ethyl Acetate (3 x 15 mL).

  • Wash combined organics with Brine (20 mL).

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Step 5: Purification
  • Purify the crude oil via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Expected Yield: 75-88%.

Scope and Utility

The Indium-mediated protocol is highly versatile.[3][4][5] Below is a summary of validated substrate classes.

Substrate ClassProduct TypeTypical YieldNotes
Aromatic Aldehydes

-Hydroxy Ester
80-95%Electron-withdrawing groups accelerate reaction.
Aliphatic Aldehydes

-Hydroxy Ester
70-85%Less prone to enolization side-reactions than with Zn.
Ketones Tertiary Alcohol60-75%Requires longer reflux times (4-6 h).
Imines (N-Sulfinyl)

-Amino Ester
70-90%Excellent diastereoselectivity (>95:5 dr) with chiral sulfinyl groups.
Nitrogen Heterocycles Functionalized Heterocycle65-80%Compatible with pyridine and indole cores.
Diagram: Substrate Workflow

WorkflowStartSubstrate SelectionAldehydeAldehyde(R-CHO)Start->AldehydeImineImine(R-CH=N-R')Start->ImineReactionReaction with In / BrCF₂CO₂Et(THF, Reflux, 2-4h)Aldehyde->ReactionImine->ReactionProd1β-Hydroxy α,α-difluoro esterReaction->Prod1HydrolysisProd2β-Amino α,α-difluoro esterReaction->Prod2Hydrolysis

Figure 2: Decision tree for substrate selection and expected product outcomes.

Troubleshooting & Expert Tips

"Stalled" Reaction

Symptom: TLC shows unreacted starting material after 4 hours.

  • Cause: Passivation of Indium surface (oxide layer) or old bromoester.

  • Solution:

    • Sonication: Sonicate the reaction mixture for 15 minutes.

    • Additives: Add TMSCl (0.1 equiv) to activate the metal surface (though rarely needed for In).

    • Stoichiometry: Increase Indium and Bromoester loading to 1.5 equiv.

Low Yield with Ketones

Symptom: Low conversion of sterically hindered ketones.

  • Solution: Switch solvent to DMF or run the reaction in a sealed tube at 80 °C. Indium species are stable at higher temperatures.

Purification Difficulties

Symptom: Product co-elutes with bromoester byproducts.

  • Solution: The excess ethyl bromodifluoroacetate can be removed by high-vacuum drying (it is volatile) before column chromatography. Alternatively, use a mild basic wash (sat.

    
    ) to hydrolyze unreacted ester, though this risks hydrolyzing the product.
    

References

  • Poisson, T., et al. (2012).Indium-Promoted Reformatsky Reaction: A Straightforward Access to

    
    -Amino and 
    
    
    -Hydroxy
    
    
    -Difluoro Carbonyl Compounds. Journal of Organic Chemistry.[5][6] [Link]
  • Babu, S. A., et al. (2005). Indium-Mediated Reformatsky Reactions. Current Organic Chemistry. [Link]

  • Paquette, L. A. (2003). Indium-Promoted C-C Bond Formations. Organic Reactions.[3][1][2][4][5][7][6][8][9][10][11][12] [Link]

Application Notes and Protocols: Zinc Activation Methods for Ethyl Bromodifluoroacetate Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Zinc Activation in Difluoroalkylation

The introduction of the difluoromethyl group (CF2) is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and metabolic profiles of drug candidates. Ethyl bromodifluoroacetate serves as a key reagent for installing the valuable -CF2COOEt moiety. The success of its coupling with carbonyl compounds via the Reformatsky reaction is critically dependent on the in-situ formation of the corresponding organozinc reagent. However, the direct reaction of ethyl bromodifluoroacetate with commercially available zinc metal is often sluggish and unpredictable. This is due to a passivating layer of zinc oxide on the metal surface that hinders the oxidative addition step.[1][2] Therefore, effective activation of the zinc surface is paramount to achieve high yields and reproducible results.

This comprehensive guide details various field-proven methods for zinc activation, providing not only step-by-step protocols but also the underlying mechanistic rationale to empower researchers to select and optimize the best approach for their specific synthetic challenges.

Section 1: Chemical Activation Methods

Chemical activation methods involve the use of reagents to either remove the passivating oxide layer or to facilitate the formation and solubilization of the organozinc intermediate.

Acidic Pre-treatment with Hydrochloric Acid

This classical and cost-effective method utilizes dilute hydrochloric acid to dissolve the zinc oxide layer, exposing a fresh, reactive zinc surface.[2][3]

Causality of Experimental Choices:

  • Dilute HCl: A dilute solution is sufficient to remove the basic zinc oxide without excessively consuming the zinc metal itself.

  • Washing Steps: Thorough washing with deionized water is crucial to remove residual acid, which could otherwise interfere with the subsequent reaction. The washings are continued until the pH is neutral.

  • Solvent Rinses (Methanol/Ether): The water is removed by washing with a water-miscible organic solvent (methanol), followed by a volatile, anhydrous solvent (ether) to ensure the zinc is completely dry before use in the moisture-sensitive Reformatsky reaction.

  • Drying under Vacuum: This final step ensures the complete removal of all solvents.

Experimental Protocol: HCl Activation of Zinc Dust

  • Place 10 g of zinc dust in a 100 mL Erlenmeyer flask.

  • Add 50 mL of 2 M aqueous HCl and stir vigorously for 2-5 minutes. You may observe some gas evolution.

  • Allow the zinc to settle and carefully decant the acidic solution.

  • Wash the zinc dust with 5 x 50 mL portions of deionized water, decanting the water after each wash. Check the pH of the final wash to ensure it is neutral (pH ~7).

  • Wash the zinc dust with 3 x 30 mL portions of methanol to remove the water.

  • Wash the zinc dust with 3 x 30 mL portions of diethyl ether.

  • Carefully transfer the activated zinc to a Schlenk flask and dry under high vacuum with gentle heating (~90-100 °C) for 2-3 hours to ensure it is completely dry and ready for use.[2] Store under an inert atmosphere (Argon or Nitrogen).

Logical Workflow for HCl Activation

HCl_Activation Start Zinc Dust (with ZnO layer) HCl Add 2M HCl Wash_H2O Wash with DI Water (until pH 7) HCl->Wash_H2O Removes Acid Wash_MeOH Wash with Methanol Wash_H2O->Wash_MeOH Removes Water Wash_Et2O Wash with Diethyl Ether Wash_MeOH->Wash_Et2O Removes Methanol Dry Dry under Vacuum End Activated Zinc (oxide-free) Dry->End

Caption: Workflow for the activation of zinc dust using hydrochloric acid.

Activation with Trimethylsilyl Chloride (TMSCl)

TMSCl is a versatile activating agent that is thought to function through multiple mechanisms. It can react with the zinc oxide layer to generate soluble zinc chloride and hexamethyldisiloxane. More recent studies have revealed that TMSCl also plays a crucial role in aiding the solubilization of the organozinc intermediate from the metal surface, thereby accelerating the overall reaction.[4][5][6]

Causality of Experimental Choices:

  • In-situ Activation: TMSCl is typically added directly to the reaction mixture, allowing for continuous activation throughout the process.

  • Catalytic or Stoichiometric Amounts: The amount of TMSCl can be varied. Catalytic amounts are often sufficient, but stoichiometric amounts can be used for more challenging substrates.

Experimental Protocol: TMSCl-Mediated Coupling

  • To a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stir bar, and an argon inlet, add activated zinc (prepared as in 1.1 or commercially available activated zinc).

  • Add anhydrous THF as the solvent.

  • Add the carbonyl substrate (e.g., an aldehyde or ketone).

  • Add a catalytic amount of TMSCl (e.g., 0.1 equivalents).

  • Slowly add ethyl bromodifluoroacetate to the stirred suspension. An exothermic reaction may be observed.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

Mechanism of TMSCl Activation

TMSCl_Activation cluster_surface Zinc Surface cluster_solution Solution Phase Zn_metal Zn(0) R_Zn_Br_surface [R-Zn-Br]surface Zn_metal->R_Zn_Br_surface ZnO_layer ZnO R_Zn_Br_solution [R-Zn-Br]solution R_Zn_Br_surface->R_Zn_Br_solution Solubilization aided by TMSCl TMSCl TMSCl TMSCl->ZnO_layer Removes oxide layer R_Br EtOOC-CF2Br R_Br->Zn_metal Oxidative Addition

Caption: Dual role of TMSCl in zinc activation and intermediate solubilization.

Activation with Iodine or 1,2-Dibromoethane

Both iodine and 1,2-dibromoethane are effective activators that work by chemically etching the zinc surface.[1][7]

  • Iodine: A small amount of iodine can initiate the reaction. The disappearance of the characteristic purple/brown color of iodine is an indicator of zinc activation.

  • 1,2-Dibromoethane: This reagent reacts with zinc to form zinc bromide and ethene gas. The observation of gas evolution signals the activation of the zinc.

Experimental Protocol: Iodine Activation

  • In a flame-dried flask under an inert atmosphere, add zinc dust.

  • Add a few crystals of iodine.

  • Gently heat the flask with a heat gun until the purple vapor of iodine is observed and subsequently disappears as it reacts with the zinc surface.

  • Allow the flask to cool to room temperature before adding the solvent and other reagents.

Section 2: Preparation of Highly Reactive Zinc (Rieke® Zinc)

For particularly unreactive substrates, the preparation of highly reactive "Rieke zinc" is a powerful option. This method involves the reduction of a zinc salt (typically ZnCl2) with a potent reducing agent like lithium naphthalenide, resulting in a finely divided, highly reactive form of zinc metal.[8][9][10] The presence of lithium chloride, a byproduct of the reduction, is crucial for the high reactivity, as it aids in the solubilization of the organozinc species from the metal surface.[8][11]

Causality of Experimental Choices:

  • Anhydrous ZnCl2: It is essential to use anhydrous zinc chloride as water will quench the reducing agent and deactivate the resulting zinc.

  • Lithium and Naphthalene: Lithium acts as the reducing agent, while naphthalene serves as an electron carrier.

  • Inert Atmosphere: The entire procedure must be carried out under a strictly inert atmosphere due to the air-sensitivity of the reagents and the product.

Experimental Protocol: Preparation of Rieke® Zinc

  • In a flame-dried Schlenk flask under argon, place anhydrous zinc chloride (1.0 eq).

  • In a separate flask, prepare a solution of lithium (2.2 eq) and naphthalene (2.4 eq) in anhydrous THF. Stir until the deep green color of lithium naphthalenide forms.

  • Slowly add the zinc chloride solution to the lithium naphthalenide solution at room temperature. The reaction is exothermic, and the color will change from green to black.

  • Stir the resulting black suspension for 30 minutes. The highly reactive Rieke zinc is now ready for use as a suspension in THF.

Rieke Zinc Formation Workflow

Rieke_Zinc Li Lithium Metal LiNaphth Lithium Naphthalenide (Deep Green) Li->LiNaphth Naphth Naphthalene Naphth->LiNaphth RiekeZn Rieke Zinc (Black Suspension) + LiCl LiNaphth->RiekeZn Reduction ZnCl2 Anhydrous ZnCl2 ZnCl2->RiekeZn

Caption: Preparation of Rieke Zinc via reduction of ZnCl2.

Section 3: Physical Activation Methods

Physical methods utilize external energy sources to activate the zinc surface, often by disrupting the oxide layer and increasing the surface area.

Ultrasonic Activation (Sonication)

High-intensity ultrasound can be used to promote Reformatsky reactions.[12][13] The mechanism is believed to involve acoustic cavitation, where the formation and collapse of microscopic bubbles near the zinc surface creates localized high pressures and temperatures. This process physically cleans and pits the metal surface, continuously exposing fresh, reactive zinc.[14]

Experimental Protocol: Ultrasound-Promoted Coupling

  • Place zinc dust, a catalytic amount of iodine, and the carbonyl substrate in a flask with a suitable solvent (e.g., dioxane or THF).

  • Immerse the flask in an ultrasonic cleaning bath or use a high-intensity ultrasonic probe.

  • While sonicating, add the ethyl bromodifluoroacetate dropwise.

  • Continue sonication until the reaction is complete.

Mechanochemical Activation (Ball-Milling)

A more recent and solvent-free approach involves the use of a ball mill to activate the zinc and promote the reaction.[7] The mechanical energy from the grinding media directly breaks down the zinc oxide layer and facilitates the oxidative addition in the solid state. This method is attractive from a green chemistry perspective as it often negates the need for bulk solvents.

Experimental Protocol: Mechanochemical Synthesis

  • To a stainless steel milling jar containing stainless steel balls, add zinc dust, the carbonyl substrate, and ethyl bromodifluoroacetate.

  • Mill the mixture at a specified frequency (e.g., 20-30 Hz) for a designated time.

  • After milling, the reaction mixture is worked up by dissolving it in a suitable solvent and performing an aqueous quench.

Comparative Summary of Zinc Activation Methods

Activation MethodKey Reagents/ConditionsAdvantagesDisadvantages
HCl Pre-treatment Dilute HCl, H2O, Organic SolventsInexpensive, effective for removing bulk oxide.Requires multiple washing and drying steps; activated zinc must be stored carefully.
TMSCl Trimethylsilyl chlorideIn-situ activation, aids in product formation, mild conditions.TMSCl is moisture sensitive; can be costly on a large scale.
Iodine/1,2-Dibromoethane I2 or BrCH2CH2BrSimple, visual indication of activation (I2).1,2-dibromoethane is a carcinogen[15]; can introduce halide byproducts.
Rieke® Zinc ZnCl2, Li, NaphthaleneExtremely high reactivity, good for challenging substrates.Requires strict inert atmosphere techniques; reagents are air-sensitive.
Ultrasound Ultrasonic bath or probeRapid reactions, can improve yields for sluggish reactions.Requires specialized equipment; reaction scalability can be an issue.
Mechanochemistry Ball millSolvent-free, environmentally friendly, form-independent zinc activation.Requires specialized equipment; reaction monitoring can be difficult.

Conclusion and Recommendations

The choice of zinc activation method is a critical parameter in the successful execution of Reformatsky reactions with ethyl bromodifluoroacetate. For routine applications, chemical activation with TMSCl offers a convenient and effective in-situ approach. For large-scale preparations where cost is a factor, a carefully executed HCl pre-treatment is a reliable option. When faced with unreactive electrophiles, the preparation of Rieke® Zinc provides the highest level of reactivity, often succeeding where other methods fail. The emerging physical methods of ultrasound and mechanochemistry offer unique advantages, particularly in terms of reaction rate and sustainability, and should be considered valuable additions to the synthetic chemist's toolkit.

It is recommended to screen a few activation methods on a small scale to identify the optimal conditions for a specific substrate combination, paying close attention to the purity of reagents and the maintenance of anhydrous and/or inert conditions as required by the chosen protocol.

References

  • Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. PMC. [Link]

  • High-intensity ultrasound-promoted reformatsky reactions. PubMed. [Link]

  • High-Intensity Ultrasound-Promoted Reformatsky Reactions. ResearchGate. [Link]

  • Main Group Organometallic Compounds. MSU chemistry. [Link]

  • Mechanisms of Organozinc Reagent Formation Determined Through a Combined Single-Particle-Fluorescence-Microscopy and NMR-Spectroscopy Approach. eScholarship. [Link]

  • (PDF) Zinc: Organometallic Chemistry. ResearchGate. [Link]

  • Trimethylsilyl Chloride Aids in Solubilization of Oxidative Addition Intermediates from Zinc Metal. PMC. [Link]

  • Organozinc chemistry. Wikipedia. [Link]

  • An Efficient and Reliable Procedure for the Preparation of Highly Reactive Rieke Zinc. ResearchGate. [Link]

  • Reformatsky Reaction. J&K Scientific LLC. [Link]

  • (PDF) Influence of ultrasound power and frequency upon corrosion kinetics of zinc in saline media. ResearchGate. [Link]

  • ChemInform Abstract: Ultrasound Promoted Synthesis of β-Hydroxyesters by Reformatsky Reaction Using Indium Metal. | Request PDF. ResearchGate. [Link]

  • Trimethylsilyl Chloride Aids in Solubilization of Oxidative Addition Intermediates from Zinc Metal. ResearchGate. [Link]

  • Mechanochemical Activation of Zinc and Application to Negishi Cross‐Coupling. UCL Discovery. [Link]

  • Reactivity Differences of Rieke Zinc Arise Primarily from Salts in the Supernatant, not in the Solids. PMC. [Link]

  • Chemistry Reformatsky Reaction. SATHEE. [Link]

  • Trimethylsilyl Chloride Aids in Solubilization of Oxidative Addition Intermediates from Zinc Metal. PubMed. [Link]

  • Reformatsky reaction. Wikipedia. [Link]

  • Guide to Handling Rieke Zinc in THF. Rieke Metals. [Link]

  • Process for the in situ activation of zinc metal.
  • How to activate zinc metal :A complete demonstration-Organic research lab. YouTube. [Link]

  • Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides. Organic Chemistry Portal. [Link]

  • ChemInform Abstract: Zinc and Trimethylsilyl Chloride Mediated Synthesis of 2,3,5-Trisubstituted Pyrrole Diesters from Nitriles and Ethyl Bromoacetate. ResearchGate. [Link]

  • Reactive Zinc and Organozinc. Rieke Metals. [Link]

  • 1,1-Difluoro-2-iodo-5-phenylpent-1-en-3-yl acetate. Organic Syntheses Procedure. [Link]

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Application Notes and Protocols: A Guide to the Scalable Synthesis of Ethyl 3,3-difluoro-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Gem-Difluoroalkanes in Medicinal Chemistry

The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties.[1] Specifically, the gem-difluoroalkyl motif (CF2) is a valuable bioisostere for carbonyl groups, ethers, and other functionalities, offering enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics.[1] Ethyl 3,3-difluoro-3-phenylpropanoate, a key building block containing this motif, serves as a crucial intermediate in the synthesis of various pharmaceutically active compounds. Its preparation, particularly on a larger scale, presents unique challenges that necessitate a robust and well-understood synthetic protocol.

This document provides a comprehensive guide for the synthesis of ethyl 3,3-difluoro-3-phenylpropanoate, with a detailed focus on the transition from laboratory-scale procedures to a more substantial scale-up. We will delve into the mechanistic rationale behind the chosen synthetic route, provide step-by-step protocols, and address the critical considerations for safe and efficient large-scale production.

Synthetic Strategy: Deoxofluorination of a β-Ketoester

The most common and effective method for the synthesis of ethyl 3,3-difluoro-3-phenylpropanoate involves the deoxofluorination of the corresponding β-ketoester, ethyl 3-oxo-3-phenylpropanoate. This transformation is typically achieved using a nucleophilic fluorinating agent. While several such reagents exist, Diethylaminosulfur Trifluoride (DAST) and its analogues are frequently employed for this purpose due to their commercial availability and proven efficacy.[2]

The reaction proceeds via the initial activation of the ketone's carbonyl oxygen by DAST, followed by nucleophilic attack of the fluoride ion. A second fluorination event at the same carbon atom, facilitated by the formation of an intermediate, ultimately yields the desired gem-difluoro compound. Understanding the energetic profile of this reaction is crucial, as fluorination reactions can be highly exothermic and require careful temperature control, especially during scale-up.[1]

Laboratory-Scale Synthesis Protocol

This protocol outlines the synthesis of ethyl 3,3-difluoro-3-phenylpropanoate on a laboratory scale (e.g., 1-10 g).

Materials and Equipment:
  • Ethyl 3-oxo-3-phenylpropanoate

  • Diethylaminosulfur Trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask equipped with a magnetic stir bar and a dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve ethyl 3-oxo-3-phenylpropanoate in anhydrous DCM under inert atmosphere B Cool the solution to 0 °C A->B C Add DAST dropwise via dropping funnel B->C D Allow reaction to warm to room temperature and stir for several hours C->D E Quench reaction by slow addition of saturated NaHCO3 solution D->E F Separate organic layer E->F G Wash organic layer with brine F->G H Dry organic layer over MgSO4 G->H I Filter and concentrate in vacuo H->I J Purify by silica gel column chromatography I->J

Caption: Laboratory-Scale Synthesis Workflow.

Step-by-Step Procedure:
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve ethyl 3-oxo-3-phenylpropanoate (1.0 eq) in anhydrous dichloromethane.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add Diethylaminosulfur Trifluoride (DAST) (1.2-1.5 eq) dropwise via a dropping funnel over a period of 30-60 minutes. Caution: DAST is a hazardous and moisture-sensitive reagent. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4][5][6] DAST can react violently with water.[4]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate at 0 °C. Caution: This quenching process can be exothermic and may release gases. Perform this step slowly and with adequate cooling.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated aqueous sodium chloride (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure ethyl 3,3-difluoro-3-phenylpropanoate.

ParameterLaboratory-Scale Value
Starting Material1-10 g
DAST (eq)1.2 - 1.5
Solvent Volume5-10 mL / g of substrate
Addition Time30-60 min
Reaction Time2-4 h
QuenchingSlow addition to NaHCO3(aq)
PurificationColumn Chromatography
Expected Yield 70-85%

Scale-Up Procedure and Critical Considerations

Transitioning the synthesis of ethyl 3,3-difluoro-3-phenylpropanoate from the laboratory bench to a larger scale (e.g., 100 g to kg scale) requires careful consideration of several critical factors to ensure safety, efficiency, and product quality.

Reagent Selection and Handling:
  • Fluorinating Agent: While DAST is effective, its thermal instability and potential for explosive decomposition at elevated temperatures (above 50-60 °C) make it less ideal for large-scale operations.[4][7] Alternative, more thermally stable fluorinating reagents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) or other commercially available analogues should be considered.[2] These alternatives often offer a better safety profile without compromising reactivity.

  • Reagent Purity: Ensure the purity of all reagents, as impurities can lead to side reactions and complicate purification at a larger scale.

Thermal Management:
  • Exothermicity: The deoxofluorination reaction is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a dangerous temperature increase.

  • Controlled Addition: The fluorinating agent must be added at a controlled rate to manage the reaction exotherm. A programmable syringe pump or a jacketed reactor with precise temperature control is highly recommended.

  • Cooling Capacity: Ensure the cooling system (e.g., cryostat, cooling coils) has sufficient capacity to maintain the desired reaction temperature throughout the addition and reaction period.

Mixing and Mass Transfer:
  • Efficient Stirring: Inadequate mixing can lead to localized "hot spots" and uneven reaction progress. Use an overhead mechanical stirrer with an appropriately designed impeller to ensure efficient mixing in larger reaction vessels.

  • Viscosity: The reaction mixture may become more viscous as the reaction progresses. The stirring system must be robust enough to handle these changes.

Workup and Purification:
  • Quenching: The quenching process must be carefully controlled on a large scale. Adding the reaction mixture to the quenching solution is generally safer than the reverse. The quenching vessel should be adequately sized to accommodate potential foaming and gas evolution.

  • Extraction: Liquid-liquid extractions can become cumbersome at a larger scale. Consider using a continuous liquid-liquid extractor or a larger separatory funnel with appropriate support.

  • Purification: Column chromatography is often impractical for large quantities. Alternative purification methods such as distillation (if the product is thermally stable and has a suitable boiling point) or crystallization should be explored and optimized.

Scale-Up Process Parameters Comparison:
ParameterLaboratory-ScalePilot/Production-ScaleRationale for Change
Reactor Round-bottom flaskJacketed glass reactorEnhanced temperature control and safety.
Fluorinating Agent DASTDeoxo-Fluor® or similarImproved thermal stability and safety profile.[2]
Addition Method Dropping funnelSyringe pump / Metering pumpPrecise control of addition rate to manage exotherm.
Stirring Magnetic stir barOverhead mechanical stirrerEnsures efficient mixing in a larger volume.
Temperature Control Ice bathCryostat / ChillerPrecise and reliable temperature maintenance.
Quenching Manual additionControlled addition to a larger vesselManages exotherm and gas evolution safely.
Purification Column ChromatographyDistillation / CrystallizationMore practical and scalable purification methods.
Scale-Up Decision Logic Diagram:

G A Initial Lab-Scale Success B Scale-Up Feasibility Analysis A->B C Hazard & Safety Assessment (HAZOP) B->C D Reagent Selection (DAST vs. Alternatives) B->D E Process Parameter Optimization C->E D->E F Equipment Selection (Jacketed Reactor, etc.) E->F G Pilot Plant Trial F->G H Full-Scale Production G->H I Product Quality Analysis (QC) G->I I->H

Caption: Key Decision Points in the Scale-Up Process.

Safety Considerations for Fluorinating Agents

Working with fluorinating agents like DAST and its analogues requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., neoprene or nitrile), safety goggles, a face shield, and a flame-retardant lab coat.[3][4][6]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[3][4]

  • Incompatible Materials: Avoid contact with water, as these reagents can react violently.[4] Also, be aware of incompatibility with certain materials like glass at elevated temperatures.

  • Storage: Store fluorinating agents in a cool, dry, and well-ventilated area, away from incompatible substances.[3][4] Many suppliers recommend refrigerated storage.[3]

  • Emergency Procedures: Be familiar with the Safety Data Sheet (SDS) and have appropriate emergency procedures in place, including access to an emergency shower, eyewash station, and appropriate first aid supplies.[4][5] In case of skin contact, flush with copious amounts of water.[3][4]

Conclusion

The synthesis of ethyl 3,3-difluoro-3-phenylpropanoate via deoxofluorination is a reliable method that can be successfully scaled up with careful planning and execution. The key to a successful scale-up lies in a thorough understanding of the reaction's thermodynamics, meticulous control of reaction parameters, and an unwavering commitment to safety. By transitioning to more stable reagents, employing appropriate engineering controls for thermal management and mixing, and adapting purification strategies, researchers and drug development professionals can efficiently and safely produce this valuable building block for the advancement of medicinal chemistry.

References

  • Safety First: Handling Diethylaminosulfur Trifluoride (DAST) in the Laboratory. (2026, January 17). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

  • Diethylaminosulfur trifluoride - SAFETY DATA SHEET. (2026, January 2). Thermo Fisher Scientific. Retrieved from [Link]

  • Diethylaminosulfur trifluoride. Wikipedia. Retrieved from [Link]

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  • Rapid Multikilogram Scale-Up of Di- and Trifluoromethoxy Proline Derivatives. ResearchGate. Retrieved from [Link]

  • Fluorine and Fluorination Chemistry - Pharmaceutical and Polymer Chemistry. Mettler Toledo. Retrieved from [Link]

  • Optimisation of fluorination of ethyl 3-oxo-3-phenylpropanoate. ResearchGate. Retrieved from [Link]

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  • Method for producing geminal difluoro compound. Google Patents.
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  • Highly Catalytic Enantioselective Reformatsky Reaction with Aldehydes and Ketones Using an Available Prolinol Ligand. ACS Omega. Retrieved from [Link]

  • Sulfuryl Fluoride Technical Fact Sheet. National Pesticide Information Center. Retrieved from [Link]

  • Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. Retrieved from [Link]

  • Selective Synthesis of α,α-Difluoro- and α-Monofluoro Methylene Substituted Arenes by Defluoro C–C Bond Coupling. PMC. Retrieved from [Link]

  • A Novel Method for the Preparation of α,α'-Difluoroesters and Acids Using BrF3. PubMed. Retrieved from [Link]

  • Integrating I(I)/I(III) catalysis in reaction cascade design enables the synthesis of gem-difluorinated tetralins from cyclobutanols. PMC. Retrieved from [Link]

  • The Reformatsky-Honda Reaction of BrCF2COOEt with Imines. Organic Syntheses. Retrieved from [Link]

  • Representative approaches on the synthesis of ethyl 3‐phenylpropanoate. ResearchGate. Retrieved from [Link]

  • Reformatsky Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Generation of 1,2-Difluorobenzene via a Photochemical Fluorodediazoniation Step in a Continuous Flow Mode. ACS Publications. Retrieved from [Link]

  • Difluorination of esters. Preparation of .alpha.,.alpha.-difluoro ethers. The Journal of Organic Chemistry. Retrieved from [Link]

  • A New Method for the Synthesis of α,α-Difluoro-β-hydroxy Esters through the Enolization of S-tert-Butyl Difluoroethanethioate. The Journal of Organic Chemistry. Retrieved from [Link]

  • Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. PMC. Retrieved from [Link]

  • Ethyl 3-phenylpropionate. PubChem. Retrieved from [Link]

  • Sonochemical Reformatsky Reaction Using Indium. SciSpace. Retrieved from [Link]

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Application Note: Mild Hydrolysis of Ethyl 3,3-Difluoro-3-phenylpropanoate to 3,3-Difluoro-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

The incorporation of fluorine into pharmaceutical scaffolds is a cornerstone of modern medicinal chemistry. The 3,3-difluoro-3-phenylpropanoic acid moiety serves as a critical bioisostere, often replacing labile benzyl ethers or carbonyls to enhance metabolic stability and lipophilicity.

This Application Note details the chemoselective hydrolysis of ethyl 3,3-difluoro-3-phenylpropanoate (Substrate) to its corresponding free acid. While ester hydrolysis is a standard transformation, the presence of the benzylic


-difluoro group (relative to the phenyl ring) introduces specific electronic and steric considerations.
Key Challenges
  • 
    -Elimination Risk:  The highly electron-withdrawing nature of the difluoromethylene (
    
    
    
    ) group increases the acidity of the adjacent methylene (
    
    
    ) protons. Under harsh basic conditions (e.g.,
    
    
    , high temperatures), there is a risk of HF elimination to form the conjugated fluorocinnamate derivative.
  • Solubility: The lipophilic fluorinated tail requires a biphasic solvent system to ensure efficient phase transfer and reaction kinetics.

Chemical Logic & Mechanism[1][2]

Reaction Design

We utilize a Lithium Hydroxide (LiOH) mediated hydrolysis in a THF/Water system.

  • Why LiOH? Lithium hydroxide is a milder base compared to NaOH or KOH. The lithium cation acts as a weak Lewis acid, coordinating with the carbonyl oxygen to activate the ester for nucleophilic attack without promoting the deprotonation of the

    
    -methylene protons that leads to elimination.
    
  • Why THF/Water? The ethyl ester is poorly soluble in pure water. THF solubilizes the organic substrate, while water dissolves the base. A 3:1 ratio creates a homogeneous or micro-emulsion environment ideal for reaction kinetics.

Mechanism

The reaction proceeds via the standard


 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular). The inductive effect of the 

-fluorines makes the carbonyl carbon more electrophilic than a non-fluorinated analog, potentially accelerating the initial nucleophilic attack.
Mechanistic Diagram

HydrolysisMechanism Substrate Ethyl 3,3-difluoro-3-phenylpropanoate (Electrophilic Carbonyl) OH_Attack Nucleophilic Attack (HO- attacks C=O) Substrate->OH_Attack + LiOH Tetrahedral Tetrahedral Intermediate (O- stabilized by Li+) OH_Attack->Tetrahedral Collapse Collapse & Elimination (Loss of EtO-) Tetrahedral->Collapse Carboxylate Carboxylate Salt (Ph-CF2-CH2-COO- Li+) Collapse->Carboxylate - EtOH Acidification Acidification (HCl) (Protonation) Carboxylate->Acidification + HCl (pH 1-2) Product 3,3-Difluoro-3-phenylpropanoic Acid Acidification->Product

Figure 1: Mechanistic pathway for the LiOH-mediated hydrolysis. The process avoids the enolate formation pathway that would lead to defluorination.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4]Role
Ethyl 3,3-difluoro-3-phenylpropanoate 228.241.0Substrate
Lithium Hydroxide Monohydrate 41.962.5Reagent
Tetrahydrofuran (THF) 72.11-Solvent (Organic)
Deionized Water 18.02-Solvent (Aqueous)
HCl (1N) 36.46ExcessQuenching/Acidification
Step-by-Step Methodology

Step 1: Solubilization

  • Charge a round-bottom flask with Ethyl 3,3-difluoro-3-phenylpropanoate (1.0 equiv).

  • Add THF (Volume: 10 mL per gram of substrate).

  • Stir at room temperature until fully dissolved.

Step 2: Hydrolysis

  • Prepare a solution of LiOH·H2O (2.5 equiv) in Water (Volume: 3.3 mL per gram of substrate—aiming for a 3:1 THF:Water ratio).

  • Add the aqueous LiOH solution dropwise to the stirring ester solution.

    • Note: The solution may turn slightly cloudy initially but should clarify.

  • Stir the reaction mixture vigorously at Room Temperature (20–25°C) .

    • Duration: Typically 2–4 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The ester spot (

      
      ) should disappear, and a baseline spot (acid) should appear.
      

Step 3: Workup & Isolation

  • Concentrate the reaction mixture under reduced pressure (Rotavap, 35°C) to remove the majority of THF. Do not distill to dryness.

  • Dilute the remaining aqueous residue with water (approx. 5 mL/g substrate).

  • Wash: Extract the basic aqueous layer once with Diethyl Ether or MTBE to remove unreacted ester or non-acidic impurities. Discard the organic layer.

  • Acidification (Critical): Cool the aqueous layer to 0°C in an ice bath. Slowly add 1N HCl dropwise with stirring until pH reaches 1–2.

    • Observation: The product should precipitate as a white solid or form a milky oil.

  • Extraction: Extract the acidified aqueous layer with Ethyl Acetate (

    
    ).
    
  • Drying: Combine organic layers, wash with Brine, dry over anhydrous

    
    , and filter.
    
  • Concentration: Evaporate the solvent under reduced pressure to yield the crude acid.

Purification

The crude material is typically high purity (>95%). If necessary, recrystallize from Hexane/EtOAc or Heptane/DCM .

Quality Control & Validation

To ensure the integrity of the fluorinated motif, the following analytical checkpoints are required.

NMR Validation
  • 
     NMR:  This is the most diagnostic tool.
    
    • Expectation: A singlet or distinct multiplet around -90 to -110 ppm (relative to

      
      ).
      
    • Failure Mode: If elimination occurred, you will see a shift to vinylic fluorine signals (typically -110 to -130 ppm depending on Z/E geometry).

  • 
     NMR:  Look for the disappearance of the ethyl quartet (
    
    
    
    ppm) and triplet (
    
    
    ppm). The methylene protons (
    
    
    ) usually appear as a triplet of triplets or multiplet around 3.0–3.5 ppm due to H-F coupling (
    
    
    ).
Workflow Decision Tree

Workflow Start Start Reaction (LiOH/THF/H2O) Check TLC/LCMS Check (3 hours) Start->Check Complete Ester Consumed? Check->Complete Workup Evaporate THF Acidify to pH 2 Complete->Workup Yes Fail_Inc Incomplete Complete->Fail_Inc No Extract Extract w/ EtOAc Workup->Extract QC 19F NMR Check Extract->QC Success Pure Acid Obtained QC->Success Clean CF2 signal Fail_Elim Elimination Detected (Fluoro-cinnamate) QC->Fail_Elim Vinylic F signal Fail_Inc->Start Add more LiOH or Time

Figure 2: Operational workflow for reaction monitoring and quality control.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Steric bulk of

/Phenyl group; Old LiOH.
Increase temperature to 40°C (carefully). Ensure LiOH is fresh.
Defluorination/Elimination Temperature too high; Base too strong.Keep reaction at 0°C–RT. Do not use NaOH or KOH if elimination is observed.
Product is an Oil Trace solvent or impurities.Triturate with cold Pentane or Hexane to induce crystallization.

References

  • General Protocol for Fluorinated Ester Hydrolysis

    • Qiu, X.-L., & Qing, F.-L. (2002). Synthesis of

      
      -difluoro-
      
      
      
      -amino acid derivatives. Journal of Organic Chemistry, 67(20), 7162–7164. Link
    • Context: Describes LiOH hydrolysis of structurally similar difluorinated esters, establishing the safety of this base for -difluoro motifs.
  • Synthesis of

    
    -Difluoro Compounds: 
    
    • Prakash, G. K. S., et al. (2007). Nucleophilic difluoromethylation of carbonyl compounds. Chemical Reviews, 107, 5759. Link

    • Context: Comprehensive review on the stability and reactivity of difluoromethylene groups in organic synthesis.
  • Bioisosteric Applications

    • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

    • Context: Validates the utility of the phenyl-difluoro-propano
  • Specific Substrate Reactivity (Analogous)

    • Ayi, A. I., et al. (1995). Enzymatic hydrolysis of methyl 3,3-difluoro-2-amino esters. Journal of Fluorine Chemistry, 73(2), 165-169. Link

    • Context: While enzymatic, this paper discusses the stability of the difluoro-ester linkage during hydrolysis.

Sources

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Removing Unreacted Benzalaldehyde from Difluoro Ester Products

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving the common challenge of removing unreacted benzaldehyde from a difluoro ester product. As Senior Application Scientists, we have curated this center to not only offer step-by-step protocols but also to delve into the chemical principles that govern these purification techniques, ensuring a deeper understanding and more effective experimental outcomes.

Troubleshooting & FAQs

This section addresses the immediate questions and issues that often arise during the purification process.

Q1: My crude NMR is showing signals for unreacted benzaldehyde. What is the most direct way to remove it?

A1: For a non-aldehyde product like a difluoro ester, the most efficient and selective method is typically a sodium bisulfite wash.[1][2] This technique converts the benzaldehyde into a water-soluble bisulfite adduct, which can then be easily separated from your organic product through liquid-liquid extraction.[3][4]

Q2: I've left my reaction mixture exposed to air and now I suspect benzoic acid is also present. How can I remove it?

A2: Benzaldehyde readily oxidizes to benzoic acid. To remove this acidic impurity, you should perform a basic aqueous wash before tackling the benzaldehyde.[1] Washing your crude product with a 5-10% solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) will deprotonate the benzoic acid, forming the water-soluble sodium benzoate salt, which will be extracted into the aqueous layer.[1]

Q3: When should I choose column chromatography over a bisulfite wash?

A3: Column chromatography is a powerful purification technique that can be used if other methods fail or if your difluoro ester is sensitive to aqueous conditions. It is also useful for removing other non-aldehydic impurities simultaneously. However, for specifically targeting benzaldehyde, a bisulfite wash is often faster and less solvent-intensive.[2]

Q4: Is it possible to recover the benzaldehyde after I've used a sodium bisulfite wash?

A4: Yes, the formation of the bisulfite adduct is a reversible reaction.[1][3] By basifying the aqueous layer containing the adduct (e.g., with sodium hydroxide to a pH of 12), you can regenerate the benzaldehyde, which can then be extracted back into an organic solvent.[2][5]

Q5: My difluoro ester product is sensitive to both acidic and basic conditions. What are my purification options?

A5: If your product is sensitive to pH changes, you should avoid basic washes and the harsh conditions sometimes used to reverse the bisulfite adduct. In this scenario, column chromatography is the most suitable method.[6] You might also consider recrystallization if your difluoro ester is a solid and has significantly different solubility properties from benzaldehyde in a particular solvent system.[7]

Q6: I've attempted a bisulfite wash and an emulsion has formed. What should I do?

A6: Emulsions during liquid-liquid extractions can be common. To break an emulsion, you can try adding a small amount of brine (saturated aqueous NaCl solution), which increases the ionic strength of the aqueous phase. Gently swirling the separatory funnel rather than vigorous shaking can also help prevent emulsion formation.

Q7: Why isn't my column chromatography separating the benzaldehyde from my difluoro ester product effectively?

A7: This could be due to several factors. The polarity of your eluent system may not be optimal. You can try a more non-polar solvent system to increase the retention of the more polar benzaldehyde on the silica gel. Also, consider the possibility of your product and benzaldehyde having very similar polarities. In such cases, a different separation technique, like the sodium bisulfite wash, would be more effective. The acidic nature of silica gel can sometimes cause issues; using a mobile phase containing a small amount of a neutralizer like triethylamine can be beneficial.[8]

Core Concepts: The Chemistry of Separation

A fundamental understanding of the underlying chemical principles is crucial for effective troubleshooting and method development.

Reactive Extraction: The Power of the Bisulfite Adduct

The most selective method for removing benzaldehyde is its reaction with sodium bisulfite (NaHSO₃) to form a water-soluble adduct.[3][4] This is a nucleophilic addition reaction where the bisulfite ion attacks the electrophilic carbonyl carbon of the benzaldehyde. The resulting adduct is an ionic salt, which is highly soluble in the aqueous phase and can be easily separated from the less polar organic product.[5]

bisulfite_reaction cluster_reactants Reactants cluster_product Product Benzaldehyde Benzaldehyde (in organic phase) Adduct Water-Soluble Bisulfite Adduct (in aqueous phase) Benzaldehyde->Adduct + NaHSO₃ (aq) (Reversible Reaction) Bisulfite Sodium Bisulfite (in aqueous phase) bisulfite_workflow start Crude Product in Organic Solvent dissolve Transfer to Separatory Funnel start->dissolve add_bisulfite Add Saturated NaHSO₃ Solution dissolve->add_bisulfite shake Shake Vigorously (2-5 mins) add_bisulfite->shake separate Allow Layers to Separate shake->separate drain_aq Drain Aqueous Layer (contains benzaldehyde adduct) separate->drain_aq wash_h2o Wash Organic Layer with Water drain_aq->wash_h2o wash_brine Wash Organic Layer with Brine wash_h2o->wash_brine dry Dry Organic Layer (e.g., Na₂SO₄) wash_brine->dry evaporate Filter and Evaporate Solvent dry->evaporate end Purified Difluoro Ester Product evaporate->end

Caption: Workflow for benzaldehyde removal using a bisulfite wash.

Protocol 3: Column Chromatography

This method is suitable for products sensitive to aqueous conditions or when other impurities are present.

Materials:

  • Silica gel (or neutral alumina for base-sensitive compounds).

  • A suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Chromatography column and associated glassware.

Procedure:

  • Choose an appropriate eluent system by running thin-layer chromatography (TLC) plates to achieve good separation between your difluoro ester and benzaldehyde.

  • Pack the chromatography column with silica gel in the chosen eluent.

  • Dissolve the crude product in a minimum amount of the eluent and load it onto the column.

  • Elute the column with the solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure difluoro ester product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Method Selection Guide

Choosing the right purification strategy is key to success. This section provides a decision-making framework.

decision_tree start Start: Crude Product (Difluoro Ester + Benzaldehyde) q1 Is the product sensitive to water? start->q1 q2 Is benzoic acid suspected? q1->q2 No column_chrom Use Column Chromatography q1->column_chrom Yes basic_wash Perform Basic Aqueous Wash q2->basic_wash Yes bisulfite_wash Perform Sodium Bisulfite Wash q2->bisulfite_wash No basic_wash->bisulfite_wash end Purified Product bisulfite_wash->end column_chrom->end

Caption: Decision tree for selecting a purification method.

Summary of Purification Methods
MethodPrincipleAdvantagesDisadvantagesBest For
Sodium Bisulfite Wash Reversible formation of a water-soluble adduct. [3][4]Highly selective for aldehydes, efficient, and allows for aldehyde recovery. [2][5]Not suitable for aldehyde products; requires aqueous conditions.Removing benzaldehyde from non-aldehyde products that are stable in water.
Basic Aqueous Wash Converts acidic impurity (benzoic acid) to a water-soluble salt. [1]Effectively removes the common benzoic acid impurity.Does not remove benzaldehyde itself; product must be stable to base.A pre-purification step before removing benzaldehyde, especially from old samples.
Column Chromatography Differential adsorption onto a stationary phase.Can remove multiple impurities at once; suitable for water-sensitive compounds.Can be time-consuming and requires larger volumes of solvent.Purifying products that are sensitive to aqueous or pH-altering conditions. [6]
Recrystallization Difference in solubility between the product and impurities in a given solvent. [7]Can yield very pure crystalline products.Only applicable to solid products; may have lower recovery.Purifying solid difluoro esters where there is a significant solubility difference with benzaldehyde.

References

  • University of Rochester, Department of Chemistry. Workup: Aldehydes. [Link]

  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. [Link]

  • Brindle, C. S., Boucher, M. M., & Furigay, M. H. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57324. [Link]

  • JoVE. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • Google Patents. CN105085210B - A method for enriching and recovering benzaldehyde from benzaldehyde-containing aqueous solution.
  • Google Patents.
  • ResearchGate. Method-for-producing-aromatic-difluoroacetic-acid-ester.pdf. [Link]

  • PubMed. Chromatographic separation of 3,4-difluorophenylacetic acid and its positional isomers using five different techniques. [Link]

  • ResearchGate. How to separate ester from carboxylic acid by using chromatography?. [Link]

Sources

Technical Support Center: Synthesis of Ethyl 3,3-difluoro-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers synthesizing Ethyl 3,3-difluoro-3-phenylpropanoate (CAS: 70260-26-3).

Current Status: Operational Topic: Troubleshooting Side Reactions in Deoxofluorination Audience: Medicinal Chemists, Process Chemists

Reaction Overview & Critical Challenges

The synthesis of Ethyl 3,3-difluoro-3-phenylpropanoate typically proceeds via the nucleophilic deoxofluorination of Ethyl benzoylacetate (Ethyl 3-oxo-3-phenylpropanoate) using reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor™.

While the transformation appears straightforward (


), the presence of the acidic 

-methylene group adjacent to the carbonyl makes this substrate highly prone to elimination, leading to significant side product formation.
Core Reaction Scheme

ReactionPathway SM Ethyl Benzoylacetate (Ph-CO-CH2-COOEt) DAST DAST / Deoxo-Fluor (DCM, -78°C to RT) SM->DAST Target TARGET Ethyl 3,3-difluoro-3-phenylpropanoate (Ph-CF2-CH2-COOEt) DAST->Target Substitution Side1 MAJOR IMPURITY Vinyl Fluoride (Styryl) (Ph-CF=CH-COOEt) DAST->Side1 Elimination (-HF)

Figure 1: The primary competition between deoxofluorination and elimination pathways.

Troubleshooting Guides (Q&A)

ISSUE 1: "I am seeing a significant 'styryl' impurity (Vinyl Fluoride) in my NMR."

Diagnosis: You are observing the elimination product: Ethyl 3-fluoro-3-phenylacrylate (Ph-CF=CH-COOEt). This occurs because the carbocation intermediate generated by DAST is benzylic (stabilized) and adjacent to an acidic


-proton. The elimination is thermodynamically driven by the formation of a conjugated system (Phenyl-Double Bond-Ester).

Technical Fixes:

VariableRecommendationMechanism/Rationale
Reagent Deoxo-Fluor™ (Bis(2-methoxyethyl)aminosulfur trifluoride)Often more selective than DAST and thermally more stable, though elimination is still a risk.
Additive HF Scavengers (e.g., Pyridine, Et3N) The elimination is acid-catalyzed (by HF released during reaction). Adding 1.0–2.0 equiv of pyridine neutralizes HF, suppressing the E1 pathway.
Temperature Strictly < 0°C Maintain reaction at -78°C for addition; do not exceed 0°C if possible. Higher temperatures favor the entropic elimination pathway.
Solvent DCM (Anhydrous) Avoid polar solvents like THF which can stabilize the ionic leaving group, promoting carbocation formation and subsequent elimination.

Purification "Pro-Tip" (The Bromination Trick): If column chromatography fails to separate the vinyl fluoride (Side Product) from the difluoro target (often they co-elute):

  • Take the crude mixture.

  • Treat with Bromine (

    
    )  or NBS  in 
    
    
    
    or DCM.
  • The vinyl fluoride (alkene) will react to form a di-bromo species (polarity shift).

  • The target gem-difluoro compound (alkane) remains inert.

  • Perform silica chromatography; the polar brominated impurity will now separate easily from the non-polar target.

ISSUE 2: "The reaction stalled, or I recovered starting material."

Diagnosis: Deoxofluorination reagents are extremely moisture-sensitive. Hydrolysis converts the activated intermediate back to the ketone or forms the sulfinic acid salt.

Self-Validating Protocol:

  • Glassware: Must be oven-dried (>120°C) and cooled under Argon.

  • Reagent Quality: DAST degrades to yellow/brown. If the liquid is dark, titrate or discard.

  • Stoichiometry: Use 2.0–3.0 equivalents of DAST. The first equivalent often acts as a scavenger for adventitious water or enol forms.

ISSUE 3: "My yield is low due to black tar formation."

Diagnosis: This indicates decomposition, likely due to thermal instability or uncontrolled exotherms. DAST can decompose explosively at elevated temperatures.

Safety & Process Control:

  • Never heat DAST reactions involving this substrate above 40°C.

  • Quench Protocol: Pour the reaction mixture slowly into saturated NaHCO3 (aqueous) at 0°C. Direct addition of water to the reaction pot can cause a violent exotherm and splattering.

Alternative Route: The Dithiolane "Workaround"

If the direct DAST fluorination yields inseparable mixtures of vinyl fluorides, switch to the Dithiolane Oxidative Fluorination strategy. This route avoids the carbocation intermediate prone to elimination.

Workflow
  • Protection: React Ethyl Benzoylacetate with 1,2-ethanedithiol (

    
    ) to form the dithiolane.
    
  • Fluorination: Treat the dithiolane with a source of electrophilic halogen (e.g., DBH or NBS ) and HF-Pyridine (Olah's Reagent).

DithiolaneRoute SM Ethyl Benzoylacetate Dith 1,3-Dithiolane Intermediate SM->Dith 1,2-ethanedithiol BF3·OEt2 Target TARGET Ethyl 3,3-difluoro-3-phenylpropanoate Dith->Target DBH (or NBS) HF-Pyridine -78°C

Figure 2: The "Dithiolane" bypass route avoids the vinyl fluoride elimination pathway.

Why this works: The reaction proceeds via a halonium ion intermediate on the sulfur, followed by fluoride displacement. It does not generate the free benzylic carbocation responsible for elimination.

References

  • Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur trifluorides." The Journal of Organic Chemistry, 40(5), 574–578. Link

    • Foundational text on DAST reactivity and side reactions.
  • Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." The Journal of Organic Chemistry, 64(19), 7048–7054. Link

    • Describes Deoxo-Fluor™ and its advantages over DAST.
  • Sassuk, Z., et al. (2019). "Recent Advances in the Synthesis of gem-Difluorides." Organic & Biomolecular Chemistry, 17, 8001-8015. Link

    • Review covering the dithiolane oxidative fluorination str
  • Rozen, S. (2014). "Gem-Difluorination of Carbonyls." HETEROCYCLES, 88(2), 801. Link

    • Detailed discussion on minimizing vinyl fluorides in beta-keto ester fluorin

Technical Support Portal: Purification of Fluorinated Esters via Silica Gel Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: F-EST-PUR-001

Introduction: The "Fluorous" Paradox

Welcome to the technical support center. You are likely here because your fluorinated ester is behaving unpredictably on standard silica gel.

The Core Problem: Fluorine is the most electronegative element. When introduced to esters, it creates two distinct challenges depending on the molecular architecture:

  • Chemical Instability (Hydrolysis): If the fluorine is close to the carbonyl (e.g.,

    
    -fluoro esters), the electron-withdrawing effect makes the ester hyper-electrophilic, rendering it susceptible to hydrolysis by the acidic silanols (Si-OH) on the silica surface.
    
  • Chromatographic "Slippage": If the molecule contains a perfluoroalkyl chain (a "fluorous ponytail"), it becomes extremely non-polar and lipophobic, often eluting with the solvent front or streaking due to poor solubility in standard mobile phases.

This guide provides the protocols to stabilize, visualize, and separate these compounds.

Module 1: Critical Stability & Reactivity

Issue: "My compound decomposed on the column."

Diagnosis: Silica Gel Acidity (Hydrolysis/Transesterification). Mechanism: Standard flash silica (pH ~5.0–6.5) possesses surface silanol groups that act as weak Brønsted acids. In


-fluoro esters (e.g., ethyl fluoroacetate derivatives), the fluorine atom pulls electron density away from the carbonyl carbon. This lowers the activation energy for nucleophilic attack by water (present in "wet" solvents or on the silica surface), leading to hydrolysis or alcoholysis.
Protocol A: Neutralizing the Stationary Phase

Use this protocol for


-fluoro esters or trifluoromethyl esters.
  • Select Solvent: Prepare your mobile phase (e.g., Hexane/Ethyl Acetate).

  • Add Buffer: Add 1% Triethylamine (Et

    
    N)  or 1% Pyridine  to the solvent system.
    
  • Pre-Conditioning: Flush the packed silica column with 3 column volumes (CV) of this basic solvent before loading your sample.

  • Elution: Continue using the Et

    
    N-doped solvent for the run.
    
    • Note: Et

      
      N is high boiling. You must rotovap aggressively or use an acidic wash (1M HCl) during workup to remove it from the purified product.
      
Data: Stability Comparison
Compound TypeStandard Silica (t½)Neutralized Silica (Et

N)
Risk Level
Alkyl Ester> 24 hoursStableLow

-Fluoro Ester
2–4 hours> 12 hoursHigh

-Difluoro Ester
< 1 hour4–6 hoursCritical
Perfluoroalkyl EsterStableStableLow (Solubility issue)

Module 2: Visualization (The "Invisible" Spot)

Issue: "I see nothing under UV light."

Diagnosis: Lack of Conjugation / C-F Bond Physics. Explanation: The C-F bond does not absorb UV radiation in the standard range (254 nm). Unless your ester has an aromatic ring or conjugated alkene, it will be invisible. Furthermore, fluorinated compounds often "quench" fluorescence less effectively than hydrocarbons.

Protocol B: Universal Staining for Fluorinated Species

Do not rely on Iodine (


); fluorocarbons are often too lipophobic to interact with iodine vapor effectively.

Option 1: KMnO


 (Permanganate) - The Oxidizer 
Best for: Esters with any oxidizable functionality (alkenes, alcohols).
  • Recipe: 1.5g KMnO

    
     + 10g K
    
    
    
    CO
    
    
    + 1.25mL 10% NaOH + 200mL Water.
  • Action: Dip plate, heat with heat gun. Look for yellow spots on a bright purple background.

Option 2: Phosphomolybdic Acid (PMA) - The Universal Best for: Saturated fluorinated esters that resist oxidation.

  • Recipe: 10g Phosphomolybdic acid in 100mL Ethanol.

  • Action: Dip plate, bake at 120°C. Look for dark blue/green spots on a light green background.

Module 3: Separation Dynamics & Workflow

Issue: "My compound elutes immediately (co-elutes with impurities)."

Diagnosis: The "Fluorous Effect." Explanation: Perfluoroalkyl chains are both hydrophobic and lipophobic. They repel standard organic solvents. If the chain is long (


 or longer), the molecule will migrate with the solvent front in standard Hexane/EtOAc systems.
Workflow Diagram: Purification Decision Tree

FluoroPurification Start Start: Fluorinated Ester Purification CheckStructure Analyze Structure Start->CheckStructure IsAlpha Is F atom alpha to Carbonyl? (e.g., R-CFH-COOR) CheckStructure->IsAlpha IsPerfluoro Is there a Perfluoro Chain? (> C4F9) IsAlpha->IsPerfluoro No Neutralize CRITICAL: Neutralize Silica (1% Et3N in Mobile Phase) IsAlpha->Neutralize Yes StandardSilica Standard Silica Gel IsPerfluoro->StandardSilica No (Short chain) SolubilityCheck Check Solubility in Hexane IsPerfluoro->SolubilityCheck Yes Neutralize->StandardSilica GoodSol Soluble SolubilityCheck->GoodSol BadSol Insoluble/Oiling Out SolubilityCheck->BadSol GoodSol->StandardSilica AltSolvent Add Co-Solvent: CH2Cl2 or BTF (Benzotrifluoride) BadSol->AltSolvent FSPE Switch to Fluorous SPE (Fluorous Silica) BadSol->FSPE If >60% Fluorine by mass AltSolvent->StandardSilica

Caption: Decision matrix for selecting the correct stationary phase modification and solvent system based on the fluorinated ester's structural motif.

Module 4: Advanced Troubleshooting (FAQ)

Q: The compound streaks across the column. Why?

A: This is usually a solubility mismatch. Fluorinated compounds often have poor solubility in pure hexane.

  • Fix: Use Benzotrifluoride (BTF) or Dichloromethane (DCM) as the loading solvent.

  • Mobile Phase Adjustment: Instead of Hexane/EtOAc, try Hexane/DCM/EtOAc . The DCM helps solubilize the fluorinated segment, preventing precipitation (streaking) on the silica head.

Q: Can I use C18 (Reverse Phase) instead?

A: Yes, but with a warning. Fluorinated compounds are extremely retained on C18 because the hydrophobic effect is amplified.

  • Modification: You may need to use Trifluoroethanol (TFE) or Acetonitrile as the modifier rather than Methanol to ensure elution.

Q: When should I abandon Silica for Fluorous Silica (F-SPE)?

A: Calculate the Fluorine content.

  • Light Fluorous (<40% F by mass): Use Standard Silica (as described above).

  • Heavy Fluorous (>60% F by mass): Standard silica will fail (elutes at solvent front). You must use Fluorous Silica (e.g., FluoroFlash®).[1]

    • F-SPE Mechanism: The stationary phase is bonded with

      
      . You load in a "fluorophobic" solvent (MeOH/H2O) where your product sticks, and elute with a "fluorophilic" solvent (MeOH or THF).
      

References

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org.[2] Chem. 1978 , 43, 2923–2925. Link (The foundational text on flash chromatography mechanics).

  • Curran, D. P. Strategy-Level Separations in Organic Synthesis: From Planning to Practice. Angew.[3] Chem. Int. Ed. 1998 , 37, 1174–1196. Link (Authoritative source on fluorous separation techniques).

  • O'Hagan, D. Understanding Organofluorine Chemistry. An Introduction to the C–F Bond. Chem. Soc. Rev. 2008 , 37, 308–319. Link (Explains the electronic effects leading to hydrolysis susceptibility).

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[2] Chem. 1997 , 62, 7512–7515. Link (Essential for identifying residual Et3N or solvents in fluorinated samples).

Sources

Validation & Comparative

Technical Assessment: 19F NMR of Ethyl 3,3-difluoro-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical assessment of the 19F NMR characteristics of Ethyl 3,3-difluoro-3-phenylpropanoate , comparing it against structural analogs to aid in spectral interpretation and synthetic validation.

Executive Summary

Ethyl 3,3-difluoro-3-phenylpropanoate (CAS: 70260-26-3) features a diagnostic


-difluorobenzylic  motif. In 19F NMR spectroscopy, this structural unit displays a distinct chemical shift that differentiates it from common fluorinated fragments like trifluoromethyl (

) or

-fluoro esters.
  • Target Compound: Ethyl 3,3-difluoro-3-phenylpropanoate[1]

  • Diagnostic Signal:

    
    -87 to -92 ppm  (Triplet, 
    
    
    
    )
  • Key Application: Bioisostere for ketones/ethers in metabolic stability studies; 19F NMR is the primary tool for validating the deoxyfluorination of ethyl benzoylacetate.

Chemical Shift Analysis & Comparison

The fluorine atoms in the target compound are geminal (


), benzylic, and 

-positioned relative to the ester carbonyl. This unique electronic environment places the signal in a specific window upfield of trifluoromethyl groups but downfield of alkyl difluorides.
Comparative Spectral Windows (referenced to )
Structural MotifCompound Example

(ppm)
MultiplicityElectronic Driver

-Difluorobenzylic
Ethyl 3,3-difluoro-3-phenylpropanoate -87 to -92 *Triplet Benzylic resonance +

-ester induction

-Difluoroalkyl
Ethyl 3,3-difluorobutanoate-87.0MultipletHyperconjugation from methyl group

-Difluoro ester
Ethyl 2,2-difluoro-2-phenylacetate-104.0Singlet/MStrong electron-withdrawing carbonyl (

-effect)
Trifluoromethyl

-Trifluorotoluene
-63.7Singlet3

F atoms (Deshielding)
Monofluorobenzylic(1-Fluoroethyl)benzene-165 to -170MultipletSingle F atom shielding

*Note: Exact shift depends on solvent (e.g.,


 vs. 

) and concentration. The range -87 to -92 ppm is the diagnostic window for

systems.
Structural Logic for Signal Identification
  • Shielding vs.

    
    :  The 
    
    
    
    group is more shielded (more negative ppm) than a
    
    
    group (-63 ppm) due to the lower number of electronegative fluorine atoms attached to the same carbon.
  • Deshielding vs.

    
    -Esters:  Compared to Ethyl 2,2-difluoro-2-phenylacetate (-104 ppm), the target compound's fluorines are further from the carbonyl. The carbonyl's anisotropy and electron-withdrawing effect are attenuated by the intervening methylene (
    
    
    
    ) bridge, resulting in a downfield shift relative to the
    
    
    -isomer.
  • Coupling Pattern: The signal appears as a triplet due to coupling with the adjacent methylene protons (

    
    ). The coupling constant (
    
    
    
    ) is typically 14–18 Hz .

Experimental Validation Protocols

A. Synthesis via Deoxyfluorination

The most reliable route to this motif is the deoxyfluorination of


-keto esters. This reaction must be monitored by 19F NMR to detect the vinyl fluoride byproduct.

Reaction:



SynthesisWorkflow Start Ethyl Benzoylacetate (Starting Material) Reaction Reaction (DCM, 0°C to RT) Start->Reaction Reagent Deoxo-Fluor / DAST (Reagent) Reagent->Reaction Check 19F NMR Check (Crude) Reaction->Check Product Target: Difluoro Ester (-88 ppm, Triplet) Check->Product Major Signal Byproduct Byproduct: Vinyl Fluoride (-110 to -130 ppm) Check->Byproduct Elimination Impurity

Figure 1: Workflow for synthesis and NMR validation. The 19F NMR check is critical to distinguish the desired gem-difluoro product from the elimination byproduct.

B. NMR Acquisition Parameters

To ensure accurate integration and resolution of the triplet coupling:

  • Solvent:

    
     (Preferred for non-polar interaction) or 
    
    
    
    .
  • Reference:

    
     (Internal, 0 ppm) or 
    
    
    
    -trifluorotoluene (Internal, -63.7 ppm).
  • Spectral Width: +50 to -250 ppm.[2]

  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    (typically 5–10 seconds for quaternary
    
    
    ) if quantitative integration is required.
  • Decoupling: Acquire both 1H-coupled (to see the triplet) and 1H-decoupled (singlet) spectra. The collapse of the triplet to a singlet upon decoupling confirms the

    
     adjacency.
    

Troubleshooting & Impurity Profiling

When analyzing the crude reaction mixture, use the following table to identify impurities:

Signal (ppm)MultiplicityIdentityOrigin
-87 to -92 Triplet Target Product (

)
Successful Deoxyfluorination
-110 to -130MultipletVinyl Fluoride (

)
Elimination byproduct (common with DAST)
-104Singlet

-Difluoro isomer
Regioisomer (rare, requires different starting material)
-150 to -160SingletHF / Fluoride saltsResidual reagent/hydrolysis

Expert Insight: If the vinyl fluoride byproduct is observed (signals > -110 ppm), reduce the reaction temperature or switch to a milder fluorinating agent like XtalFluor-E with an amine promoter to suppress elimination.

References

  • SpectraBase. (2025). 19F NMR Spectrum of Ethyl 3,3-difluoro-3-phenylpropanoate. Wiley-VCH. Link

  • Chernykh, A. V., et al. (2020).[3] Semi-Industrial Fluorination of

    
    -Keto Esters with 
    
    
    
    : Safety vs Efficacy. Thieme Connect (Synlett). Link
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (General reference for benzylic fluorine shifts).
  • Reich, H. J. (2020). 19F NMR Chemical Shifts. University of Wisconsin-Madison. Link

  • Sigma-Aldrich. (2025). Ethyl 3,3-difluoro-3-phenylpropanoate Product Page. Link

Sources

A Researcher's Guide to Characteristic ¹³C NMR J-Coupling Constants for CF₂ Groups

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of fluorinated molecules is a critical step in establishing structure-activity relationships and ensuring intellectual property. The difluoromethylene (CF₂) group, a common motif in modern pharmaceuticals and agrochemicals, presents a unique spectroscopic fingerprint. Understanding the nuances of carbon-fluorine (¹³C-¹⁹F) J-coupling in ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for unambiguous structural elucidation. This guide provides an in-depth comparison of characteristic ¹³C NMR J-coupling constants for CF₂ groups, supported by experimental data and protocols, to empower scientists in their analytical endeavors.

The Significance of ¹³C-¹⁹F Coupling in Characterizing CF₂ Groups

The ¹⁹F nucleus, with a spin of ½ and 100% natural abundance, readily couples with the ¹³C nucleus, giving rise to through-bond spin-spin interactions that manifest as signal splitting in the ¹³C NMR spectrum. For a CF₂ group, the ¹³C signal will theoretically appear as a triplet due to coupling with two equivalent fluorine atoms, following the n+1 rule. The magnitude of this splitting, known as the coupling constant (J), is a rich source of structural information. This guide will focus on one-bond (¹JCF), two-bond (²JCF), and three-bond (³JCF) couplings involving the CF₂ moiety.

Comparative Analysis of J-Coupling Constants for CF₂ Groups

The magnitude of ¹³C-¹⁹F coupling constants is highly dependent on the electronic environment and stereochemical relationship between the coupled nuclei. Below is a comparative guide to typical J-coupling values for CF₂ groups in various chemical contexts.

Coupling TypeChemical Environment of CF₂ GroupTypical Range (Hz)Key Observations & Causality
¹JCF Aliphatic (e.g., -CH₂-CF₂-CH₂-) -235 to -255 The one-bond coupling is the largest and most characteristic. Its magnitude is influenced by the hybridization of the carbon and the electronegativity of other substituents. The negative sign indicates that the lower energy state has the nuclear spins anti-parallel.
Adjacent to an Oxygen (e.g., -O-CF₂-) -270 to -290 The electronegative oxygen atom increases the s-character of the C-F bond, leading to a more negative ¹JCF value.
Benzylic (e.g., Ar-CF₂-) -230 to -245 The aromatic ring has a modest electronic effect on the one-bond coupling constant compared to a simple alkyl chain.
Cyclic Systems (e.g., 1,1-difluorocyclohexane) -240 to -250 Ring strain and conformation can influence the C-F bond length and angles, causing slight variations in ¹JCF.
²JCF Aliphatic (e.g., -CH₂-CF₂-C H₂-) 20 to 30 The two-bond coupling is sensitive to the geometry of the molecule. It is generally positive.
Adjacent to a Carbonyl (e.g., -C O-CF₂-) 25 to 35 The presence of the carbonyl group can influence the electronic pathway of the coupling interaction.
In Cyclic Systems (e.g., C-C -CF₂ in a ring) 15 to 25 The dihedral angle between the C-C and C-F bonds plays a significant role in the magnitude of ²JCF.
³JCF Aliphatic (e.g., -C H₃-CH₂-CF₂-) 3 to 10 Three-bond couplings exhibit a strong dependence on the dihedral angle (Karplus relationship), making them invaluable for stereochemical assignments.
Stereospecificity in Cyclic Systems Variable (e.g., 0 to 10) In rigid cyclic systems like 1,1-difluorocyclohexane, a stereospecific ³JCF is observed. For instance, at low temperatures, the C-3 carbon couples to the equatorial fluorine with a coupling constant of approximately 9.5 Hz, while the coupling to the axial fluorine is near zero. This is attributed to a back-lobe orbital interaction.

Note: The sign of the coupling constant is often not determined in routine experiments but is crucial for theoretical understanding. ¹JCF is typically negative, while ²JCF and ³JCF are generally positive.

Experimental Protocols for Accurate Measurement of ¹³C-¹⁹F Coupling Constants

Obtaining high-quality and unambiguous ¹³C NMR data for CF₂-containing compounds requires careful experimental design. The large magnitude of ¹JCF can lead to wide multiplets that may be difficult to distinguish from baseline noise, especially for carbons with low signal intensity.

Standard ¹H-Decoupled ¹³C NMR

This is the most common experiment for obtaining a general overview of the carbon skeleton.

Methodology:

  • Sample Preparation: Dissolve 10-50 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

  • Spectrometer Setup: Use a high-field NMR spectrometer (≥400 MHz) with a broadband probe.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with broadband proton decoupling (e.g., zgpg on Bruker instruments).

    • Spectral Width: Typically 0 to 220 ppm.

    • Acquisition Time: Sufficiently long to resolve the expected couplings (e.g., > 2 seconds).

    • Relaxation Delay (d1): At least 2 seconds to allow for full relaxation of quaternary carbons.

  • Data Processing:

    • Apply an appropriate line broadening (e.g., 0.3-1.0 Hz) to improve the signal-to-noise ratio.

    • Perform Fourier transformation, phasing, and baseline correction.

Causality Behind Choices: Broadband proton decoupling simplifies the spectrum by removing ¹H-¹³C couplings, leaving only the ¹³C-¹⁹F couplings. A high-field spectrometer provides better signal dispersion, which is crucial for resolving overlapping multiplets.

Advanced Techniques for Unambiguous J-Coupling Measurement

In cases of spectral overlap or for precise measurement of coupling constants, more advanced techniques are necessary.

1. Selective ¹⁹F Decoupling:

This technique simplifies the ¹³C spectrum by decoupling a specific fluorine resonance.

Methodology:

  • Acquire a standard ¹⁹F NMR spectrum to identify the chemical shifts of the fluorine atoms in the CF₂ group.

  • Set up a ¹³C NMR experiment with a selective ¹⁹F decoupling pulse applied at the frequency of the target CF₂ group.

  • The resulting ¹³C spectrum will show the carbon of the CF₂ group as a singlet, while other fluorinated carbons will remain coupled.

Causality Behind Choices: By removing the large ¹JCF coupling, the signal-to-noise ratio of the CF₂ carbon is significantly enhanced, and its chemical shift can be determined precisely. This method is particularly useful for confirming assignments in complex molecules.

2. Gated Decoupling:

This method allows for the observation of ¹³C-¹⁹F couplings while still benefiting from the Nuclear Overhauser Effect (NOE) from proton decoupling.[1]

Methodology:

  • The proton decoupler is on during the relaxation delay to build up NOE, and off during acquisition to allow for the observation of couplings.

Causality Behind Choices: This technique improves the signal intensity of protonated carbons without sacrificing the valuable coupling information. For non-protonated carbons like the one in a CF₂ group, the benefit is primarily in ensuring consistent experimental conditions if other coupled carbons are of interest.

3. 2D J-Resolved Spectroscopy:

This two-dimensional NMR experiment separates chemical shifts and coupling constants onto different axes.[2][3][4][5][6]

Methodology:

  • A spin-echo pulse sequence is used to encode the J-coupling information in the indirect dimension (F1) and the chemical shift information in the direct dimension (F2).

Causality Behind Choices: This powerful technique provides a clear visualization of the coupling patterns for each carbon, making it straightforward to measure JCF values even in crowded spectral regions.

Visualizing the Concepts

J-Coupling Pathways in a CF₂ Group

Caption: Through-bond J-coupling pathways for a CF₂ group.

Experimental Workflow for J-Coupling Analysis

G cluster_0 Data Acquisition cluster_1 Data Processing & Analysis cluster_2 Structural Elucidation start Sample Preparation proton_decoupled Standard ¹H-Decoupled ¹³C NMR start->proton_decoupled advanced_nmr Advanced NMR (e.g., Selective ¹⁹F Decoupling, 2D J-Resolved) proton_decoupled->advanced_nmr If needed for clarity processing Fourier Transform, Phasing, Baseline Correction proton_decoupled->processing advanced_nmr->processing extraction Extract Chemical Shifts & J-Coupling Constants processing->extraction comparison Compare Experimental Data with Reference Values extraction->comparison structure Confirm Structure comparison->structure

Caption: Workflow for the analysis of ¹³C-¹⁹F J-coupling constants.

Conclusion

The ¹³C-¹⁹F J-coupling constants of CF₂ groups are highly informative parameters for the structural elucidation of fluorinated organic molecules. A thorough understanding of the typical ranges of these couplings and the factors that influence them, combined with the appropriate selection of NMR experiments, enables researchers to confidently assign the structure and stereochemistry of novel compounds. This guide serves as a foundational resource for leveraging the power of ¹³C NMR in the exciting and ever-expanding field of fluorine chemistry.

References

  • Doddrell, D., Charrier, C., & Roberts, J. D. (1970). Nuclear Magnetic Resonance Spectroscopy. A Stereospecific 3JCF Coupling in the Low-Temperature 13C Nmr Spectrum of 1,1-Difluorocyclohexane. Proceedings of the National Academy of Sciences, 67(4), 1649–1651. [Link]

  • Nanalysis Corp. (2019, December 20). Decoupling modes on the Benchtop NMR. [Link]

  • IMSERC. (n.d.). 2D J-Resolved Experiment. Northwestern University. [Link]

  • Columbia University NMR Core Facility. (n.d.). J-Resolved. [Link]

  • University of Ottawa NMR Facility Blog. (2012, August 17). Measurement of Long Range C H Coupling Constants. [Link]

  • University of Pau. (n.d.). Two-dimensional NMR spectroscopy - Homonuclear 2D J-resolved. [Link]

  • Warren, C. D., Ben-David, Y., Milstein, D., & Scott, J. D. (2023). High-Resolution Two-Dimensional J-Resolved NMR Spectroscopy for Biological Systems. PNAS, 120(36), e2304892120. [Link]

  • ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [Link]

  • Weigert, F. J., & Roberts, J. D. (1971). ¹³C nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings. Journal of the American Chemical Society, 93(10), 2361–2367. [Link]

  • Royal Society of Chemistry. (2015). Electronic Supporting Information for: Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. [Link]

  • EPFL. (n.d.). 13C NMR with 1H and 19F double decoupling. [Link]

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Coupling Constants. [Link]

  • Kwan, E. E. (2012, January 31). Lecture 3: Coupling Constants. [Link]

  • Giraud, N., & Akoka, S. (2006). Improvement of the inverse-gated-decoupling sequence for a faster quantitative analysis of various samples by 13C NMR spectroscopy. Journal of Magnetic Resonance, 180(1), 110–117. [Link]

Sources

Comparative Guide: Reactivity Profiles of Difluoro vs. Non-Fluorinated Reformatsky Reagents

Author: BenchChem Technical Support Team. Date: February 2026


-fluoroalkylations via Zinc-Enolate Chemistry

Executive Summary

The incorporation of the gem-difluoromethylene (


) moiety is a critical strategy in medicinal chemistry to modulate 

, enhance metabolic stability, and act as a bioisostere for oxygen or carbonyl groups. However, the introduction of this group via the Reformatsky reaction presents distinct kinetic and thermodynamic challenges compared to non-fluorinated analogues.

This guide details the mechanistic divergence between standard alkyl


-bromoesters and their 

-difluoro counterparts. Experimental evidence confirms that while difluoro-Reformatsky reagents exhibit superior thermal stability, they suffer from drastically reduced nucleophilicity. Successful utilization requires specific activation protocols—notably the Honda-Reformatsky modification or Lewis Acid/TMSCl promotion —to overcome the activation energy barrier imposed by the electron-withdrawing fluorine atoms.

Mechanistic Divergence: The Fluorine Effect

To optimize yields, one must understand the electronic environment of the reactive center. The fundamental difference lies in the polarity of the Carbon-Zinc bond.

The Nucleophilicity Paradox

In a standard Reformatsky reagent (e.g., from ethyl bromoacetate), the


-carbon possesses significant partial negative charge (

), making it a moderate nucleophile capable of attacking aldehydes and ketones under thermal reflux.

In contrast, the difluoro-Reformatsky reagent (from ethyl bromodifluoroacetate) is heavily influenced by the high electronegativity of the two fluorine atoms.

  • Inductive Effect (-I): Fluorine pulls electron density away from the

    
    -carbon.
    
  • Bond Shortening: The C-Zn bond becomes shorter and stronger due to the "fluorine effect," stabilizing the species but rendering it kinetically inert.

  • ** electrophilicity:** The

    
    -carbon is less electron-rich, making the attack on the carbonyl electrophile the rate-limiting step.
    
Visualization of Electronic Effects

G cluster_0 Standard Reagent (Non-Fluorinated) cluster_1 Difluoro Reagent NonFluoro Ethyl Bromoacetate (Br-CH2-COOEt) Zn_NF Reactive Species (BrZn-CH2-COOEt) NonFluoro->Zn_NF + Zn° Char_NF Properties: High Nucleophilicity Modest Stability Standard Reflux Zn_NF->Char_NF Difluoro Ethyl Bromodifluoroacetate (Br-CF2-COOEt) Zn_DF Stabilized Species (BrZn-CF2-COOEt) Difluoro->Zn_DF + Zn° / Activation Char_DF Properties: Low Nucleophilicity High Stability Requires Activation Zn_DF->Char_DF Mechanism Mechanistic Consequence: Fluorine Inductive Effect (-I) reduces electron density at C-Zn Zn_DF->Mechanism Mechanism->Char_DF Causes Inertness

Figure 1: Comparative electronic profiling showing the impact of fluorine induction on reagent reactivity.

Reactivity Profile & Experimental Optimization

The following table summarizes the operational differences required to drive these reactions to completion.

Comparative Performance Data
FeatureNon-Fluorinated (Standard)Difluoro (Fluorinated)
Precursor Ethyl BromoacetateEthyl Bromodifluoroacetate
Reagent Stability Low (Prone to protonation/dimerization)High (Stable, can be isolated in some forms)
Nucleophilicity Moderate to HighVery Low (The critical bottleneck)
Standard Conditions Zn dust, Benzene/THF, Reflux (60-80°C)Inert under standard reflux; requires activation.
Activation Method

or 1,2-dibromoethane (surface cleaning)
TMSCl (Lewis Acid) or Honda Conditions (

)
Reaction Time 1 - 4 Hours12 - 24 Hours (Thermal) / 1-4 Hours (Catalytic)
Typical Yield 70 - 95%40 - 60% (Thermal); 70-90% (Honda/TMSCl)
The "Honda-Reformatsky" Solution

Because the difluoro-enolate is sluggish, standard zinc dust often fails to initiate or sustain the reaction. The Honda modification replaces zinc dust with diethylzinc (


) and Wilkinson's catalyst (

).
  • Mechanism: The Rh(I) catalyst facilitates the oxidative addition into the C-Br bond, generating a more reactive rhodium enolate or facilitating transmetallation to zinc in a homogeneous phase.

  • Result: Reaction proceeds at milder temperatures (0°C to RT) with significantly higher yields for difluoro substrates.

The TMSCl Trap

For labs without Rhodium catalysts, Trimethylsilyl chloride (TMSCl) is mandatory for difluoro reactions.

  • Role: It does not just activate the zinc. It traps the resulting zinc alkoxide as a silyl ether.

  • Why it matters: The difluoro-Reformatsky reaction is reversible.[1] The retro-Reformatsky reaction is favored because the difluoro-enolate is stable. TMSCl trapping removes the product from equilibrium, driving the reaction forward.

Experimental Protocols

Protocol A: Standard Reformatsky (Non-Fluorinated)

Best for: Synthesis of


-hydroxy esters from simple bromoacetates.
  • Activation: Flame-dry a 3-neck flask under Argon. Add Zn dust (1.5 equiv). Activate by adding TMSCl (0.05 equiv) and stirring for 15 mins.

  • Addition: Add the aldehyde (1.0 equiv) and ethyl bromoacetate (1.2 equiv) in dry THF.

  • Initiation: Heat to mild reflux. An exotherm indicates initiation.

  • Reaction: Maintain reflux for 2 hours.

  • Workup: Quench with cold 1M HCl. Extract with

    
    .
    
Protocol B: Honda-Reformatsky (Difluoro)

Best for: Ethyl bromodifluoroacetate additions to valuable/complex aldehydes.

  • Catalyst Prep: In a dry Schlenk tube under Argon, dissolve

    
     (5 mol%) in dry THF.
    
  • Reagent Formation: Add ethyl bromodifluoroacetate (1.2 equiv).

  • Zinc Addition: Add

    
     (1.0 M in hexanes, 2.0 equiv) dropwise at 0°C. Caution: Pyrophoric.
    
  • Substrate Addition: Add the aldehyde (1.0 equiv) immediately.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature for 2-4 hours.

  • Workup: Quench carefully with sat.

    
    . The product will be the 
    
    
    
    -difluoro-
    
    
    -hydroxy ester.
Protocol C: TMSCl-Promoted Zinc Dust Method (Difluoro Alternative)

Best for: Large scale difluoro reactions where Rhodium is too expensive.

  • Slurry: Suspend acid-washed Zn dust (2.0 equiv) in dry THF.

  • Activation: Add TMSCl (2.0 - 4.0 equiv). Note: Stoichiometric TMSCl is required, not catalytic.

  • Addition: Add ethyl bromodifluoroacetate (1.5 equiv) and aldehyde (1.0 equiv) simultaneously.

  • Temperature: Heat to reflux (65°C).

  • Monitoring: Reaction may take 12-24 hours.

  • Result: The product is isolated as the silylated ether . Requires an acid deprotection step (TBAF or HCl) to reveal the alcohol.

Decision Logic for Method Selection

Use the following workflow to select the appropriate methodology for your substrate.

Workflow Start Select Reagent Check Is it Fluorinated? Start->Check Standard Standard Reformatsky (Zn dust / Reflux) Check->Standard No (H) Difluoro Difluoro Reagent (Low Nucleophilicity) Check->Difluoro Yes (F) Valuable Is Substrate High Value/Fragile? Difluoro->Valuable Honda Method B: Honda-Reformatsky (Rh cat / Et2Zn) High Yield / Mild Cond. Valuable->Honda Yes TMS Method C: TMSCl Promoted (Zn dust / TMSCl) Lower Cost / Reflux Req. Valuable->TMS No (Scale up)

Figure 2: Decision matrix for selecting activation protocols based on reagent fluorination and substrate value.

References

  • Honda, T., et al. (2000).[2] "Rhodium-Catalyzed Reformatsky-Type Reaction."[2][3][4] Organic Letters, 2(16), 2549–2551.[2]

  • Sato, K., et al. (2006).

    
    -Position of 
    
    
    
    -Unsaturated Ketones: 4-Phenyl-3-Trifluoromethyl-2-Butanone." Organic Syntheses, 83, 177.[4]
  • Amii, H., & Uneyama, K. (2009). "C-F Bond Activation in Organic Synthesis." Chemical Reviews, 109(5), 2119–2183.

  • Piccirilli, R. M., et al. (1995). "Activation of Zinc by Trimethylchlorosilane.

    
    -Hydroxy Esters." Journal of Organic Chemistry, 60(12), 3926-3927. 
    
  • Tarui, A., et al. (2004). "Efficient Synthesis of

    
    -Difluoro-
    
    
    
    -hydroxy Esters via Reformatsky Reaction." Tetrahedron Letters, 45(12), 2685-2688.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.